TAMRA-PEG2-Maleimide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H36N4O8 |
|---|---|
Molecular Weight |
640.7 g/mol |
IUPAC Name |
3',6'-bis(dimethylamino)-N-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C35H36N4O8/c1-37(2)23-6-9-27-29(20-23)46-30-21-24(38(3)4)7-10-28(30)35(27)26-8-5-22(19-25(26)34(43)47-35)33(42)36-13-15-44-17-18-45-16-14-39-31(40)11-12-32(39)41/h5-12,19-21H,13-18H2,1-4H3,(H,36,42) |
InChI Key |
CIERBKQMSJKNLG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCOCCOCCN5C(=O)C=CC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to TAMRA-PEG2-Maleimide: Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, reactivity, and bioconjugation applications of TAMRA-PEG2-Maleimide. TAMRA (Tetramethylrhodamine) is a bright, orange-red fluorescent dye widely utilized in biological research. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer and a maleimide (B117702) functional group allows for its covalent attachment to thiol-containing molecules, such as cysteine residues in proteins and peptides, enabling fluorescent labeling for detection and analysis.
Core Chemical and Physical Properties
This compound is a specialized fluorescent probe designed for high-efficiency bioconjugation. The key components of its structure are the TAMRA fluorophore, a hydrophilic PEG2 spacer, and a thiol-reactive maleimide group.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₃₅H₃₆N₄O₈ | [1][2] |
| Molecular Weight | 640.68 g/mol | [3] |
| CAS Number | 2304558-24-3 | [3][4] |
| Appearance | Brown to green solid |
Spectroscopic Properties
| Property | Wavelength (nm) | Reference |
| Maximum Excitation (λex) | ~553 nm | |
| Maximum Emission (λem) | ~575 nm |
Solubility and Storage
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL | |
| DMF | Soluble |
Storage Conditions: Unused this compound should be stored at -20°C, protected from light. Stock solutions in anhydrous solvents like DMSO or DMF can be stored at -20°C for up to one month or at -80°C for up to six months. It is critical to protect solutions from light and moisture to prevent degradation. Aqueous solutions of maleimides are not recommended for storage due to the risk of hydrolysis.
Reactivity and Conjugation Chemistry
The primary application of this compound is the covalent labeling of biomolecules through the reaction of its maleimide group with a free sulfhydryl (thiol) group.
Thiol-Maleimide Reaction Pathway
The conjugation reaction is a Michael addition, where the nucleophilic thiol group attacks one of the carbon atoms of the maleimide's double bond. This reaction is highly specific for thiols under controlled pH conditions, resulting in a stable thioether linkage.
The reaction is most efficient in the pH range of 6.5 to 7.5. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity for cysteine residues over lysine (B10760008) residues. Above pH 7.5, the reactivity with primary amines increases, and the maleimide group becomes more susceptible to hydrolysis.
Experimental Protocol: Protein Labeling
This section provides a detailed methodology for the conjugation of this compound to a protein containing cysteine residues.
Materials
-
This compound
-
Protein with accessible thiol groups (1-10 mg/mL)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
(Optional) Quenching Reagent: L-cysteine or 2-mercaptoethanol (B42355).
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., desalting column).
Experimental Workflow
Detailed Steps
-
Prepare Protein Solution : Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL. The buffer should be free of thiols.
-
Reduce Disulfide Bonds (Optional) : If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature. If DTT is used, it must be removed before adding the maleimide reagent, as it contains a thiol group.
-
Prepare Dye Stock Solution : Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction : Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the maleimide dye over the protein is a common starting point. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench Reaction (Optional) : To stop the reaction and consume any excess maleimide, a small molecule thiol like L-cysteine or 2-mercaptoethanol can be added.
-
Purify the Conjugate : Separate the labeled protein from unreacted dye and other reagents using a size-exclusion chromatography column (e.g., a desalting column).
-
Determine Degree of Labeling (DOL) : The DOL, which represents the average number of dye molecules per protein molecule, can be calculated using spectrophotometry by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of TAMRA (~553 nm).
Stability of the Thioether Conjugate
While the thioether bond formed is generally stable, its long-term stability can be influenced by several factors. The primary routes of instability are hydrolysis of the succinimide (B58015) ring and a retro-Michael reaction.
Factors Affecting Conjugate Stability
-
Retro-Michael Reaction : The thioether linkage can be reversible, especially in the presence of other thiols like glutathione (B108866) in a cellular environment. This can lead to the transfer of the TAMRA label to other molecules, resulting in off-target signals.
-
Hydrolysis : The succinimide ring of the conjugate can undergo hydrolysis to form a stable succinamic acid thioether. This ring-opened form is no longer susceptible to the retro-Michael reaction, thus providing a more stable conjugate. The rate of hydrolysis is pH-dependent and increases with higher pH. For some applications, particularly in drug development, post-conjugation steps to intentionally hydrolyze the ring are employed to enhance in-vivo stability.
By understanding these chemical properties and reaction dynamics, researchers can effectively utilize this compound for the precise and stable fluorescent labeling of biomolecules, enabling a wide range of applications in diagnostics, proteomics, and therapeutic development.
References
TAMRA-PEG2-Maleimide excitation and emission spectra
An In-depth Technical Guide to TAMRA-PEG2-Maleimide
This guide provides comprehensive technical information on the fluorescent probe this compound, tailored for researchers, scientists, and professionals in drug development. It covers the core spectral properties, detailed experimental protocols for its use in bioconjugation, and visual representations of experimental workflows.
Core Concepts of this compound
Tetramethylrhodamine (TAMRA) is a popular orange-red fluorophore widely used for labeling proteins, peptides, and nucleic acids.[1] The this compound derivative incorporates a polyethylene (B3416737) glycol (PEG) spacer and a maleimide (B117702) reactive group. The PEG spacer enhances solubility and can reduce aggregation of the labeled biomolecule, while the maleimide group enables highly selective covalent bond formation with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins.[2][3] This specificity makes it a valuable tool for site-specific labeling and conjugation in various biological applications.[4][5]
Spectral Properties
The excitation and emission spectra of TAMRA can vary slightly depending on the specific isomer (5-TAMRA or 6-TAMRA), conjugation state, and solvent environment. Below is a summary of the key photophysical properties gathered from various sources.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 540 - 553 nm | |
| Emission Maximum (λem) | 565 - 580 nm | |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.1 | |
| Recommended Laser Line | 532 nm or 561 nm |
Experimental Protocols
The following sections detail standardized procedures for labeling proteins and other thiol-containing biomolecules with this compound.
General Protocol for Protein Labeling with Maleimide Dyes
This protocol is a widely used method for conjugating maleimide-activated fluorophores to proteins via cysteine residues.
Materials:
-
Protein or biomolecule with free thiol groups
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Degassed reaction buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Purification column (e.g., gel filtration, Sephadex®) or dialysis equipment
Procedure:
-
Prepare the Biomolecule:
-
Dissolve the protein or other thiol-containing molecule in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
Degassing the buffer is crucial as oxygen can oxidize thiols, preventing reaction with the maleimide. This can be done by applying a vacuum or by bubbling an inert gas (like nitrogen or argon) through the solution.
-
If the protein's cysteine residues are involved in disulfide bonds, these must be reduced first. Add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature. TCEP is often preferred as it is stable and does not contain thiols that would compete in the labeling reaction.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the maleimide dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Add the dissolved this compound solution to the protein solution. A 10-20 fold molar excess of the dye over the protein is typically recommended.
-
Flush the reaction vial with an inert gas, cap it tightly, and mix thoroughly.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted free dye.
-
Common methods include gel filtration chromatography (e.g., Sephadex G-25), dialysis, or high-performance liquid chromatography (HPLC).
-
Determination of the Degree of Labeling (DOL)
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the excitation maximum of TAMRA (~555 nm, Aₘₐₓ).
-
Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein
-
Where CF₂₈₀ is the correction factor (A₂₈₀ / Aₘₐₓ of the free dye, typically ~0.19 for TAMRA).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the Degree of Labeling (DOL) using the formula:
-
DOL = Aₘₐₓ / (ε_dye × Protein Concentration (M))
-
Where ε_dye is the molar extinction coefficient of the TAMRA dye at its λₘₐₓ.
-
-
Visualized Workflows and Applications
The following diagrams, created using the DOT language, illustrate key experimental processes involving this compound.
Caption: General workflow for labeling proteins with this compound.
TAMRA-labeled molecules are frequently used in fluorescence-based assays, such as Fluorescence Polarization (FP), to study molecular interactions. An FP assay measures the change in the tumbling rate of a fluorescent molecule upon binding to a larger partner.
Caption: Principle of a competitive Fluorescence Polarization (FP) assay.
References
An In-depth Technical Guide to TAMRA-PEG2-Maleimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of TAMRA-PEG2-Maleimide, a fluorescent labeling reagent crucial for various applications in research and drug development. It details the molecule's physicochemical properties, its reaction mechanism, and protocols for its use in bioconjugation.
Core Properties and Specifications
This compound is a thiol-reactive fluorescent dye that contains a tetramethylrhodamine (B1193902) (TAMRA) fluorophore, a polyethylene (B3416737) glycol (PEG) spacer, and a maleimide (B117702) functional group. The TAMRA moiety provides the fluorescent signal, the PEG spacer enhances solubility and reduces steric hindrance, and the maleimide group allows for covalent attachment to biomolecules.
| Property | Value | Reference(s) |
| Molecular Weight | 640.68 g/mol | [1][2] |
| Molecular Formula | C35H36N4O8 | [1][2][3] |
| CAS Number | 2304558-24-3 | |
| Appearance | Brown to green solid | |
| Excitation Maximum (λex) | ~553 - 555 nm | |
| Emission Maximum (λem) | ~575 - 580 nm | |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | |
| Storage Conditions | Store at -20°C, protected from light. Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for 1 month. |
Chemical Structure
The structure of this compound incorporates a xanthene core (the TAMRA dye), a flexible PEG linker, and a reactive maleimide ring.
SMILES: O=C1OC2(C3=CC=C(C(NCCOCCOCCN4C(C=CC4=O)=O)=O)C=C13)C5=CC=C(N(C)C)C=C5OC6=CC(N(C)C)=CC=C62
Caption: Logical components of the this compound molecule.
Mechanism of Action and Bioconjugation
The primary application of this compound is the covalent labeling of biomolecules through a thiol-reactive conjugation reaction. The maleimide group exhibits high selectivity for the sulfhydryl (thiol) groups of cysteine residues found in proteins and peptides.
Thiol-Maleimide Reaction
The conjugation process is a Michael addition reaction. The thiol group acts as a nucleophile, attacking one of the carbon-carbon double bonds within the maleimide ring. This reaction forms a stable thioether bond, covalently linking the TAMRA dye to the target molecule.
This reaction is highly efficient and specific for thiols within a pH range of 6.5 to 7.5. Above pH 7.5, the maleimide group may exhibit some reactivity towards primary amines (e.g., lysine (B10760008) residues), leading to potential side reactions. It is also crucial to note that disulfide bonds between cysteine residues do not react with maleimides and must be reduced to free thiols prior to conjugation.
Caption: Reaction pathway for labeling a protein with this compound.
Experimental Protocols
The following provides a generalized protocol for labeling proteins with this compound. Optimization may be required based on the specific protein and desired degree of labeling.
Materials and Reagents
-
Protein or other thiol-containing biomolecule
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Degassed conjugation buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)
-
(Optional) Disulfide reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine)
-
Purification column (e.g., gel filtration, FPLC, HPLC)
Protein Preparation Protocol
-
Dissolve Protein: Prepare a solution of the protein to be labeled in the degassed conjugation buffer. A typical concentration is 1-10 mg/mL.
-
Reduce Disulfides (Optional): If the protein contains disulfide bonds that need to be labeled, add a 10-100 fold molar excess of a reducing agent like TCEP. Incubate at room temperature for 20-30 minutes. Note: If using DTT, it must be removed prior to adding the maleimide reagent.
Labeling Reaction Protocol
-
Prepare Dye Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Prepare a 1-10 mg/mL stock solution in anhydrous DMSO or DMF.
-
Initiate Conjugation: Add a 10-20 fold molar excess of the dissolved this compound to the protein solution. Mix thoroughly.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye and byproducts from the labeled protein conjugate using a suitable purification method such as gel filtration (e.g., Sephadex G-25), dialysis, FPLC, or HPLC.
Caption: Step-by-step workflow for protein conjugation.
Determination of Degree of Labeling (DOL)
The efficiency of the labeling reaction can be quantified by calculating the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule. This is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of the dye (~555 nm for TAMRA).
DOL Calculation Parameters
| Parameter | Description | Value for TAMRA |
| A_prot | Absorbance of the conjugate at 280 nm | - |
| A_dye | Absorbance of the conjugate at ~555 nm | - |
| ε_prot | Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹) | Protein-specific |
| ε_dye | Molar extinction coefficient of the dye at ~555 nm (M⁻¹cm⁻¹) | ~90,000 |
| CF280 | Correction factor for dye absorbance at 280 nm | ~0.3 |
The concentration of the protein and dye can be calculated, and their ratio provides the DOL.
Applications in Research and Drug Development
The ability to selectively label biomolecules with a bright and photostable fluorophore makes this compound a valuable tool in numerous scientific disciplines.
-
Fluorescence Microscopy: Visualize the localization and trafficking of labeled proteins within cells.
-
Flow Cytometry: Identify and quantify cell populations based on the presence of a labeled surface or intracellular protein.
-
Protein-Protein Interaction Studies: Use in fluorescence resonance energy transfer (FRET) experiments as an acceptor dye.
-
Antibody-Drug Conjugates (ADCs): While TAMRA itself is not a drug, the maleimide conjugation chemistry is fundamental to the development of ADCs, where cytotoxic agents are linked to antibodies for targeted cancer therapy. The stability of the maleimide-thiol linkage is a critical factor in the efficacy and safety of such therapeutics.
-
Biosensors: Develop fluorescent biosensors where the conjugation of the dye to a recognition element (e.g., an antibody or peptide) enables the detection of specific analytes.
References
Navigating the Solubility of TAMRA-PEG2-Maleimide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of TAMRA-PEG2-Maleimide in commonly used laboratory solvents, water, and dimethyl sulfoxide (B87167) (DMSO). Aimed at researchers, scientists, and professionals in drug development, this document offers a consolidated resource of qualitative and practical solubility data, detailed experimental protocols, and visual workflows to facilitate the effective use of this versatile fluorescent probe.
Executive Summary
This compound is a thiol-reactive fluorescent dye widely employed in bioconjugation for labeling proteins, peptides, and other biomolecules. Its solubility is a critical parameter for the successful design and execution of labeling experiments, influencing stock solution preparation, reaction efficiency, and purification strategies. This guide establishes that while this compound exhibits excellent solubility in DMSO, its aqueous solubility is more limited, a factor that must be carefully considered in experimental design.
Solubility Profile
The solubility of this compound is primarily dictated by its constituent parts: the hydrophobic tetramethylrhodamine (B1193902) (TAMRA) core, the hydrophilic polyethylene (B3416737) glycol (PEG) linker, and the reactive maleimide (B117702) group. The PEG linker enhances the overall hydrophilicity of the molecule compared to the parent TAMRA dye[1].
Qualitative Solubility Assessment
Published data and supplier information consistently indicate that this compound is readily soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO)[2][3]. It is the recommended solvent for preparing concentrated stock solutions. While the PEG2 linker improves water solubility over non-PEGylated TAMRA compounds, its aqueous solubility is not as high as in DMSO. For many bioconjugation reactions, a common practice is to prepare a concentrated stock solution in anhydrous DMSO and then add a small volume to the aqueous reaction buffer containing the biomolecule[4].
Quantitative Solubility Data
Precise quantitative solubility values for this compound in water and DMSO are not extensively reported in peer-reviewed literature. However, based on data for analogous compounds and general characteristics of PEGylated dyes, a qualitative and practical summary is provided below.
| Solvent | Solubility Classification | Typical Stock Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | 1-10 mg/mL or ~10 mM | Anhydrous DMSO is recommended to prevent hydrolysis of the maleimide group, ensuring the stability of the reactive moiety for conjugation[4]. |
| Water / Aqueous Buffers | Sparingly to Moderately Soluble | < 1 mg/mL | Solubility can be pH-dependent. The addition of a small percentage of an organic co-solvent like DMSO (typically <10% v/v) is often required for efficient reactions in aqueous media. |
Experimental Protocols
Protocol for Determining Aqueous Solubility (Kinetic Assay Adaptation)
For researchers requiring precise solubility limits for their specific buffer system, a kinetic solubility assay can be adapted. This protocol provides a framework for determining the aqueous solubility of this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well clear-bottom microplate
-
Plate reader with absorbance measurement capabilities (e.g., at the λmax of TAMRA, ~555 nm)
-
Multichannel pipette
Methodology:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Serial Dilution in DMSO: Perform a serial dilution of the DMSO stock solution in the wells of the microplate using DMSO as the diluent.
-
Addition of Aqueous Buffer: To each well containing the DMSO dilutions, add the aqueous buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and is low enough not to significantly impact the measurement (e.g., 1-2%).
-
Incubation: Cover the plate and incubate at room temperature for a set period (e.g., 2 hours) to allow for equilibration.
-
Visual and Instrumental Assessment: Visually inspect the wells for any precipitation. Subsequently, measure the absorbance of each well using a plate reader at a wavelength where the dye absorbs but the buffer does not.
-
Data Analysis: Plot the absorbance against the concentration. The highest concentration that does not show evidence of precipitation (either visually or by a sharp decrease in the linear absorbance curve) is considered the kinetic solubility limit under those conditions.
Protocol for Protein Labeling with this compound
This protocol outlines a general procedure for the covalent labeling of a protein with free thiol groups (cysteines) using this compound.
Materials:
-
Protein containing free thiol groups (1-10 mg/mL)
-
Thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
This compound
-
Anhydrous DMSO
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Methodology:
-
Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer at a pH between 6.5 and 7.5. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Dye Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound DMSO stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should ideally be below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye and any byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at both 280 nm (for the protein) and ~555 nm (for TAMRA).
Signaling Pathways and Applications
This compound is not directly involved in signaling pathways but is a tool to study them. By labeling specific proteins with TAMRA, their localization, interaction, and dynamics within signaling cascades can be visualized and quantified using techniques such as fluorescence microscopy, flow cytometry, and FRET (Förster Resonance Energy Transfer). For instance, a TAMRA-labeled antibody against a specific cell surface receptor can be used to track the receptor's internalization upon ligand binding, a key step in many signaling pathways.
Conclusion
The solubility of this compound is a key factor for its successful application in bioconjugation. Its high solubility in DMSO facilitates the preparation of concentrated stock solutions, while its moderate, PEG-enhanced aqueous solubility allows for efficient labeling in buffered solutions with minimal organic co-solvent. The protocols and workflows provided in this guide offer a comprehensive resource for researchers to effectively utilize this fluorescent probe in their studies of biological systems.
References
A Technical Guide to the Quantum Yield and Photostability of TAMRA-PEG2-Maleimide
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core photophysical properties of TAMRA-PEG2-Maleimide, a widely used fluorescent probe in bioconjugation and cellular imaging. It focuses on two critical parameters for quantitative fluorescence applications: quantum yield and photostability. This document consolidates key quantitative data, details established experimental protocols, and visualizes essential workflows to support advanced research and development.
Core Photophysical Properties of TAMRA
Tetramethylrhodamine (TAMRA) is a bright, orange-red fluorophore from the rhodamine family, valued for its strong fluorescence signal and robust performance in biological applications.[1][2] The this compound variant incorporates a maleimide (B117702) group for covalent labeling of thiol-containing molecules, such as cysteine residues in proteins, and a hydrophilic PEG2 linker to improve solubility and minimize steric hindrance.[3][4][5]
The key photophysical parameters of TAMRA are summarized below. It is important to note that these values, particularly the quantum yield, can be influenced by environmental factors such as solvent, pH, and the conjugation state of the dye.
| Property | Value | References |
| Excitation Maximum (λex) | ~541 - 565 nm | |
| Emission Maximum (λem) | ~575 - 583 nm | |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.5 |
-
pH Sensitivity: TAMRA's fluorescence intensity can be pH-dependent, generally performing optimally in neutral to slightly acidic conditions. Its fluorescence may diminish in alkaline environments (pH > 8.0). However, some sources describe it as pH-insensitive.
-
Solvent Polarity: The exact excitation and emission maxima can shift depending on the polarity of the solvent.
-
Conjugation: The covalent attachment of TAMRA to a biomolecule can alter its photophysical properties. A C6 spacer arm between the dye and the reactive group can enhance the fluorescence of the dye when conjugated to proteins.
Photostability of TAMRA
Photostability, or the resistance of a fluorophore to photo-induced chemical destruction (photobleaching), is a critical parameter for applications requiring long-term or high-intensity illumination, such as time-lapse live-cell imaging and single-molecule spectroscopy.
TAMRA is renowned for its good to superior photostability, especially when compared to other common dyes like fluorescein (B123965) (FITC). This robustness allows for consistent and reliable signal detection over extended imaging periods. The rate of photobleaching is primarily dependent on the intensity and wavelength of the excitation light.
Experimental Protocols
Accurate characterization of this compound requires standardized experimental procedures. The following sections detail protocols for thiol-reactive labeling and the determination of fluorescence quantum yield and photostability.
This protocol outlines the procedure for conjugating this compound to sulfhydryl groups (thiols) on proteins.
-
Protein Preparation : Dissolve the target protein at a concentration of 50-100 µM in a buffer at pH 7.0-7.5 (e.g., 10-100 mM Phosphate, HEPES). Buffers should be free of primary amines if there is a risk of side reactions with the maleimide group under certain conditions.
-
Reduction of Disulfide Bonds (Optional) : If labeling internal cysteine residues, reduce disulfide bonds to free thiols using a 10-fold molar excess of a reducing agent like TCEP. If DTT is used, it must be removed by dialysis or gel filtration before adding the maleimide reagent.
-
Dye Preparation : Prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.
-
Conjugation Reaction : Add the dye stock solution to the stirred protein solution. A molar ratio of 10-20 moles of dye to 1 mole of protein is generally recommended.
-
Incubation : Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification : Remove unreacted dye and purify the TAMRA-labeled protein conjugate using gel filtration (e.g., Sephadex G-25), spin columns, or dialysis.
The most common method for determining the fluorescence quantum yield (Φ) is the comparative method, which measures the fluorescence of the sample relative to a well-characterized standard with a known quantum yield.
-
Standard Selection : Choose a quantum yield standard with absorption and emission properties similar to TAMRA (e.g., Rhodamine 6G, Φ ≈ 0.95 in ethanol).
-
Solution Preparation : Prepare a series of five or more dilute solutions of both the TAMRA conjugate (the "sample") and the standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurement : Record the UV-Vis absorbance spectra for each solution and note the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement : Record the fluorescence emission spectra for each solution, using the same excitation wavelength as for the absorbance measurements.
-
Data Integration : Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
-
Data Analysis : For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line.
-
Quantum Yield Calculation : The quantum yield of the TAMRA sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Subscripts sample and std refer to the test sample and the standard, respectively.
-
Photostability is assessed by quantifying the rate of fluorescence decay under continuous illumination.
-
Sample Preparation : Prepare a sample of the TAMRA-labeled biomolecule on a microscope slide. For cellular imaging, this would involve cells labeled with the conjugate.
-
Microscope Setup : Use a fluorescence microscope with a laser line suitable for TAMRA excitation (e.g., 532 nm or 561 nm).
-
Time-Lapse Imaging : Acquire a time-lapse series of images, keeping the excitation light intensity, exposure time, and interval constant.
-
Intensity Measurement : Quantify the mean fluorescence intensity of the sample (or regions of interest) in each image of the time series.
-
Data Analysis : Plot the normalized fluorescence intensity as a function of time (or exposure number).
-
Comparison : The rate of decay of the fluorescence signal is indicative of the photostability. To compare different fluorophores, this experiment should be performed under identical conditions. The time required for the fluorescence to decrease to half its initial value (t½) can be used as a quantitative measure of photostability.
Visualized Workflows and Mechanisms
The following diagrams illustrate key processes involving this compound.
Caption: Workflow for labeling thiol-containing proteins with this compound.
Caption: Workflow for the comparative measurement of fluorescence quantum yield.
Caption: TAMRA as a FRET acceptor, quenching a donor for a ratiometric signal.
References
understanding the maleimide-thiol reaction mechanism
An In-depth Technical Guide to the Maleimide-Thiol Reaction: Mechanism and Application
For researchers, scientists, and drug development professionals, the precise and stable conjugation of biomolecules is a foundational requirement. The maleimide-thiol reaction has emerged as one of the most robust and widely adopted methods for bioconjugation due to its high selectivity, rapid kinetics, and mild reaction conditions. This guide provides a comprehensive examination of the maleimide-thiol reaction, covering its core mechanism, critical parameters, potential side reactions, and detailed protocols for its successful implementation in research and therapeutic development.
The Core Chemistry: A Michael Addition Reaction
The reaction between a maleimide (B117702) and a thiol (or sulfhydryl group) proceeds through a Michael addition mechanism.[1] In this process, the nucleophilic sulfur of a thiol group, typically from a cysteine residue on a protein or peptide, attacks one of the electron-deficient carbons of the maleimide's double bond.[1] This nucleophilic addition results in the formation of a stable, covalent thioether bond (specifically, a thiosuccinimide linkage).[2][3]
The reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5.[2] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than the competing reaction with amines, making it an ideal tool for the site-specific modification of cysteine residues. This high degree of specificity allows for the precise engineering of bioconjugates, which is particularly critical in the development of therapeutics like antibody-drug conjugates (ADCs).
Quantitative Data Summary: Optimizing the Reaction
The efficiency, rate, and specificity of the maleimide-thiol conjugation are governed by several key experimental parameters. Careful control of these factors is essential to maximize product yield and minimize undesirable side reactions.
Table 1: Key Parameters for Maleimide-Thiol Conjugation
| Parameter | Optimal Range/Value | Notes | Reference(s) |
| pH | 6.5 - 7.5 | Most critical parameter for thiol selectivity. Lower pH slows the reaction; higher pH increases hydrolysis and reaction with amines. | |
| Temperature | 4°C to 25°C (Room Temp) | Reactions at 4°C are slower and recommended for sensitive proteins. Room temperature offers faster kinetics (30 min - 2 hours). | |
| Stoichiometry | 10-20x molar excess of maleimide | A molar excess of the maleimide reagent is typically used to drive the reaction to completion, especially for protein labeling. | |
| Solvent | Aqueous Buffer (PBS, HEPES, Tris) | Buffers should be degassed and free of extraneous thiols (e.g., DTT). Maleimide stock solutions are prepared in DMSO or DMF. | |
| Reducing Agent | TCEP | Tris(2-carboxyethyl)phosphine (TCEP) is often used to reduce disulfide bonds to free thiols and does not need to be removed prior to conjugation. |
Table 2: Stability and Kinetics of the Maleimide-Thiol Adduct
| Factor | Observation | Significance | Reference(s) |
| Retro-Michael Reaction | The thioether bond is reversible and can undergo thiol exchange with other thiols (e.g., glutathione). | A major cause of in-vivo instability for ADCs, leading to payload migration and off-target toxicity. | |
| Ring-Opening Hydrolysis | Post-conjugation, the succinimide (B58015) ring can be hydrolyzed, especially at pH > 8.5. | The hydrolyzed, ring-opened product is significantly more stable and is not susceptible to the retro-Michael reaction. | |
| N-Substituent Effects | Electron-withdrawing N-substituents on the maleimide accelerate ring-opening hydrolysis rates. | Allows for the design of "self-stabilizing" linkers that rapidly form a stable adduct after conjugation. | |
| Thiol pKa | Thiols with a higher pKa generally exhibit a decreased rate of the thiol exchange reaction. | The choice of the specific cysteine or thiol linker can influence the stability of the final conjugate. | |
| Half-life (N-aryl vs. N-alkyl) | N-aryl thiosuccinimides have a hydrolysis half-life of ~1.5 hours at pH 7.4, compared to 27 hours for N-alkyl variants. | Demonstrates the tunability of conjugate stability based on the maleimide's chemical structure. |
Side Reactions and Mitigation Strategies
While highly specific, the maleimide-thiol reaction is not without potential complications. Understanding and controlling these side reactions is crucial for producing a homogenous and stable final product.
-
Maleimide Hydrolysis : The maleimide ring is susceptible to hydrolysis, which increases with pH. This reaction opens the ring to form a maleamic acid derivative that is unreactive toward thiols. To mitigate this, aqueous solutions of maleimides should be prepared immediately before use, and the reaction should be conducted within the optimal pH range of 6.5-7.5.
-
Reaction with Amines : At pH values above 7.5, maleimides can lose their chemoselectivity and begin to react with primary amines, such as the side chain of lysine (B10760008) residues. Adhering to the recommended pH range is the primary strategy to prevent this side reaction.
-
Retro-Michael Reaction (Thiol Exchange) : In a biological environment rich in thiols like glutathione, the thioether bond can reverse, leading to the transfer of the conjugated molecule to other thiols. This is a significant challenge for ADCs. One effective mitigation strategy is to intentionally hydrolyze the thiosuccinimide ring after conjugation (e.g., by a brief incubation at pH 8.5-9.0) to form a stable, non-reversible ring-opened structure.
-
Thiazine (B8601807) Rearrangement : When conjugating a maleimide to a peptide or protein with an unprotected N-terminal cysteine, the resulting product can undergo a rearrangement to form a stable six-membered thiazine ring. This can be avoided by performing the conjugation under acidic conditions (pH ~5) or by acetylating the N-terminal amine.
Application in Drug Development: Antibody-Drug Conjugates (ADCs)
A premier application of maleimide-thiol chemistry is in the construction of Antibody-Drug Conjugates (ADCs). ADCs are targeted therapies that link a highly potent cytotoxic drug to a monoclonal antibody, which directs the drug specifically to cancer cells expressing a target antigen.
The maleimide-thiol reaction is frequently used to attach the drug payload to the antibody. This is often achieved by engineering cysteine residues into the antibody backbone at specific locations. The thiol groups of these engineered cysteines are then targeted by a maleimide-functionalized drug linker, creating a homogenous ADC with a defined drug-to-antibody ratio (DAR). The stability of this linker is paramount; premature release of the cytotoxic drug can lead to severe off-target toxicity, while a failure to release the drug at the tumor site renders the ADC ineffective.
Experimental Protocols
Successful conjugation requires careful execution and adherence to optimized protocols. The following sections provide detailed methodologies for key experimental steps.
Protocol 1: General Protein-Maleimide Conjugation
This protocol outlines a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Maleimide-functionalized reagent
-
Reaction Buffer: Degassed 10-100 mM PBS, HEPES, or Tris, pH 7.0-7.5.
-
Anhydrous DMSO or DMF for dissolving the maleimide reagent.
-
Quenching Reagent: A free thiol such as β-mercaptoethanol or cysteine.
-
Desalting column for purification.
Procedure:
-
Protein Preparation : Dissolve the protein to be labeled in the degassed reaction buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced, proceed with Protocol 2.
-
Maleimide Preparation : Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.
-
Conjugation Reaction : While gently stirring the protein solution, add the maleimide stock solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide to protein is a common starting point).
-
Incubation : Protect the reaction mixture from light (if using a fluorescent dye) and incubate for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional) : To quench any unreacted maleimide, add a free thiol compound to the reaction mixture.
-
Purification : Remove unreacted maleimide and other small molecules by passing the reaction mixture over a desalting column equilibrated with the desired storage buffer (e.g., PBS).
Protocol 2: Disulfide Bond Reduction with TCEP
If the target cysteine residues are involved in disulfide bonds, they must first be reduced.
Procedure:
-
Prepare the protein in a degassed buffer as described above.
-
Add a 10-100 fold molar excess of TCEP to the protein solution from a stock solution.
-
Incubate the mixture for 20-30 minutes at room temperature.
-
TCEP does not contain a thiol group and typically does not need to be removed before proceeding with the maleimide conjugation reaction.
Protocol 3: Characterization of Conjugates by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for monitoring reaction progress and assessing the purity of the final conjugate.
Materials:
-
HPLC system with a C18 column and UV detector.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Sample Preparation : Dilute a small aliquot of the reaction mixture or the purified conjugate in Mobile Phase A.
-
Injection and Elution : Inject the sample onto the C18 column. Elute the components using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Detection : Monitor the elution profile at 280 nm (for the protein) and at the specific absorbance maximum of the conjugated molecule.
-
Analysis : The unconjugated protein, unreacted maleimide reagent, and the final conjugate will typically have distinct retention times, allowing for separation and quantification of the reaction components.
Conclusion
The maleimide-thiol reaction is a cornerstone of modern bioconjugation, enabling the precise and efficient modification of biomolecules. Its application is central to the development of advanced therapeutics like ADCs. A thorough understanding of the reaction mechanism, its key parameters, and potential side reactions is essential for its successful implementation. By leveraging the detailed protocols and quantitative data presented in this guide, researchers can effectively harness this powerful chemical tool to advance their work in basic science and drug development.
References
A Technical Guide to TAMRA-PEG2-Maleimide: Suppliers, Purity, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on TAMRA-PEG2-Maleimide, a widely used fluorescent labeling reagent. It covers reliable suppliers, purity specifications, and detailed experimental protocols for its application in bioconjugation. This guide is intended to assist researchers in the effective use of this compound for labeling proteins, peptides, and other thiol-containing biomolecules.
Core Compound Information
This compound is a fluorescent probe that combines the bright and photostable tetramethylrhodamine (B1193902) (TAMRA) fluorophore with a maleimide (B117702) group through a polyethylene (B3416737) glycol (PEG) spacer. The maleimide moiety reacts specifically with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. The PEG spacer enhances the solubility of the dye and reduces potential steric hindrance during conjugation.
Supplier and Purity Data
The following table summarizes the information for several suppliers of this compound, including their reported purity levels and other relevant specifications.
| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) | Storage Conditions |
| MedChemExpress | HY-W190932 | ≥95.0% | 640.68 | 555 | 580 | -20°C, protect from light |
| BroadPharm | BP-24286 | >90% | 640.7 | 553 | 575 | -20°C |
| AxisPharm | AP10625 | ≥95% | 640.70 | N/A | N/A | -20°C |
| SiChem GmbH | SC-8703 | >95% | 711.77 | N/A | N/A | -20°C |
| TargetMol | T81047 | N/A | 640.68 | N/A | N/A | -20°C for 3 years |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in labeling proteins and peptides. Optimization may be required for specific applications.
Preparation of Reagents
-
Reaction Buffer: Prepare a degassed buffer at pH 6.5-7.5. Phosphate-buffered saline (PBS), Tris, or HEPES buffers are suitable choices.[1][2][3][4][5] Buffers should be free of thiols. Degassing can be achieved by applying a vacuum for several minutes or by bubbling an inert gas like nitrogen or argon through the solution.
-
Protein/Peptide Solution: Dissolve the thiol-containing protein or peptide in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
This compound Stock Solution: Immediately before use, prepare a 1-10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). Protect the stock solution from light.
Reduction of Disulfide Bonds (Optional but Recommended)
For proteins with internal disulfide bonds, a reduction step is necessary to free up cysteine residues for labeling.
-
Add a 10- to 100-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution. TCEP is often preferred as it does not contain a thiol group and typically does not need to be removed before adding the maleimide reagent.
-
If using dithiothreitol (B142953) (DTT), it must be removed after the reduction step (e.g., using a desalting column) as it will compete with the protein's thiols for the maleimide.
-
Incubate the mixture for 30-60 minutes at room temperature.
Conjugation Reaction
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein/peptide solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
Purification of the Labeled Conjugate
-
Remove the unreacted dye and byproducts using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or high-performance liquid chromatography (HPLC).
-
For purification of TAMRA-labeled peptides, reversed-phase HPLC (RP-HPLC) is a common method.
Characterization of the Conjugate
-
Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of TAMRA (~555 nm).
-
Mass Spectrometry: Confirm the successful conjugation and determine the exact mass of the labeled product.
Visualizations
The following diagrams illustrate key aspects of using this compound.
Caption: Experimental workflow for labeling biomolecules with this compound.
Caption: Thiol-maleimide conjugation reaction forming a stable thioether bond.
References
Methodological & Application
Application Notes and Protocols for TAMRA-PEG2-Maleimide Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAMRA-PEG2-Maleimide is a fluorescent labeling reagent that combines the bright, photostable tetramethylrhodamine (B1193902) (TAMRA) fluorophore with a thiol-reactive maleimide (B117702) group via a short polyethylene (B3416737) glycol (PEG) spacer. This reagent is designed for the specific covalent labeling of cysteine residues in proteins and peptides. The maleimide group selectively reacts with the sulfhydryl (thiol) group of cysteine residues under neutral to slightly acidic pH conditions, forming a stable thioether bond. The hydrophilic PEG2 spacer enhances the solubility of the dye and reduces potential steric hindrance between the fluorophore and the biomolecule, minimizing interference with the protein's biological activity. Labeled proteins are valuable tools in various applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET)-based assays.
Chemical and Physical Properties
The properties of this compound are summarized in the table below. These values are essential for calculating the degree of labeling and for configuring instrumentation for fluorescence detection.
| Property | Value | Reference |
| Molecular Formula | C35H36N4O8 | [1] |
| Molecular Weight | 640.68 g/mol | [2] |
| Excitation Maximum (λex) | ~553 nm | [3] |
| Emission Maximum (λem) | ~575 nm | [3] |
| Molar Extinction Coefficient (ε) | ~84,000 M⁻¹cm⁻¹ at 541 nm | [4] |
| Correction Factor (CF280) | ~0.19 | |
| Reactive Group | Maleimide | |
| Target Moiety | Sulfhydryl groups (-SH) on cysteine residues |
*Note: The Molar Extinction Coefficient and Correction Factor are for a closely related TAMRA-maleimide isomer. These values are provided as an approximation and may vary slightly for the PEG2-containing molecule.
Experimental Protocols
This section provides a detailed protocol for the labeling of a protein with this compound.
I. Materials and Reagents
-
This compound
-
Protein of interest containing at least one cysteine residue
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed. Avoid buffers containing thiols.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Spectrophotometer
II. Protocol Workflow Diagram
Caption: Experimental workflow for protein labeling with this compound.
III. Detailed Methodologies
A. Preparation of Reagents
-
Protein Solution: Dissolve the protein of interest in the degassed reaction buffer (pH 7.0-7.5) to a concentration of 1-10 mg/mL. If the protein is in an inappropriate buffer (e.g., containing thiols), exchange it with the reaction buffer using dialysis or a desalting column.
-
Reduction of Disulfide Bonds (Optional): If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10- to 100-fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Protect the solution from light.
B. Labeling Reaction
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.
-
Mix the reaction gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
C. Purification of the Labeled Protein
-
After the incubation period, remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).
-
The first colored band to elute from the column is the labeled protein. Collect the fractions containing the conjugate.
IV. Calculation of the Degree of Labeling (DOL)
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum of TAMRA (~553 nm, Amax). Dilute the conjugate solution if necessary to obtain absorbance readings in the linear range of the spectrophotometer.
-
Calculate the concentration of the protein:
-
Corrected A280 (A_prot): A_prot = A280 - (Amax × CF280)
-
Protein Concentration (M): [Protein] = A_prot / ε_prot
-
Where CF280 is the correction factor (~0.19) and ε_prot is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the concentration of the dye:
-
Dye Concentration (M): [Dye] = Amax / ε_dye
-
Where ε_dye is the molar extinction coefficient of TAMRA (~84,000 M⁻¹cm⁻¹).
-
-
-
Calculate the Degree of Labeling:
-
DOL = [Dye] / [Protein]
-
An optimal DOL is typically between 2 and 4 for antibodies, but this can vary depending on the protein and the application.
V. Storage of the Conjugate
Store the labeled protein in a suitable buffer (e.g., PBS) at 4°C for short-term storage or at -20°C for long-term storage. For concentrations below 1 mg/mL, the addition of a carrier protein like bovine serum albumin (BSA) at 1-10 mg/mL is recommended. For storage at -20°C, adding glycerol to a final concentration of 50% can prevent freeze-thaw damage. Always protect the conjugate from light.
Reaction Mechanism
The labeling reaction is a Michael addition, where the nucleophilic sulfhydryl group of a cysteine residue attacks the electrophilic double bond of the maleimide ring. This results in the formation of a stable thioether linkage.
Caption: Reaction between a protein's cysteine and this compound.
References
Application Notes and Protocols for TAMRA-PEG2-Maleimide Peptide Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of TAMRA-PEG2-Maleimide for the fluorescent labeling of peptides. This document outlines the underlying chemistry, provides detailed experimental protocols, and offers troubleshooting guidance for successful conjugation, purification, and characterization of TAMRA-labeled peptides.
Introduction to this compound Conjugation
This compound is a fluorescent labeling reagent that combines the bright photophysical properties of the tetramethylrhodamine (B1193902) (TAMRA) fluorophore with the specific reactivity of a maleimide (B117702) group. The polyethylene (B3416737) glycol (PEG) linker enhances the solubility and reduces the potential for aggregation of the labeled peptide. The maleimide moiety reacts specifically with free sulfhydryl groups, such as those on the side chain of cysteine residues, to form a stable thioether bond. This specific reactivity makes this compound an excellent tool for the targeted labeling of peptides for various applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.[1][2]
The conjugation reaction is a Michael addition, where the thiol group of a cysteine residue acts as a nucleophile, attacking the double bond of the maleimide ring.[3][4] This reaction is highly efficient and selective for thiols within a specific pH range.[3]
Data Presentation
Properties of this compound
| Property | Value |
| Molecular Formula | C₃₅H₃₆N₄O₈ |
| Excitation Maximum (λex) | ~555 nm |
| Emission Maximum (λem) | ~580 nm |
| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.1 - 0.3 |
| Reactive Group | Maleimide |
| Target Group | Thiol (Sulfhydryl) |
Note: The exact spectral characteristics can vary depending on the solvent, pH, and the conjugated peptide.
Comparison of Common Fluorescent Dyes for Peptide Labeling
| Dye | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Key Features |
| TAMRA | ~555 | ~580 | ~90,000 | ~0.1 - 0.3 | Bright orange-red fluorescence, good photostability. |
| FAM (Carboxyfluorescein) | ~494 | ~518 | ~75,000 | ~0.9 | Bright green fluorescence, pH sensitive. |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | Bright orange fluorescence, photostable. |
| Cy5 | ~650 | ~670 | ~250,000 | ~0.2 | Bright far-red fluorescence, good for multiplexing. |
| Alexa Fluor 488 | ~495 | ~519 | ~71,000 | ~0.92 | Bright green fluorescence, photostable, pH insensitive. |
| Alexa Fluor 647 | ~650 | ~668 | ~239,000 | ~0.33 | Bright far-red fluorescence, very photostable. |
Thiol-Maleimide Conjugation Reaction Parameters
| Parameter | Optimal Condition/Consideration | Rationale and Potential Issues |
| pH | 6.5 - 7.5 | The reaction rate is optimal in this range. At pH < 6.5, the reaction is slow. At pH > 7.5, the maleimide group can react with primary amines (e.g., lysine (B10760008) side chains) and is more susceptible to hydrolysis. |
| Temperature | Room temperature (20-25 °C) or 4 °C | The reaction proceeds efficiently at room temperature. For sensitive peptides, the reaction can be performed at 4 °C overnight. |
| Reactant Molar Ratio (Dye:Peptide) | 10:1 to 20:1 | A molar excess of the dye ensures efficient labeling of the peptide. The optimal ratio should be determined empirically for each peptide. |
| Solvent | Amine-free buffers (e.g., PBS, HEPES, MOPS) | Buffers containing primary amines (e.g., Tris) will compete with the peptide for reaction with the maleimide. |
| Reducing Agents | TCEP is recommended | For peptides with disulfide bonds, reduction is necessary to generate free thiols. TCEP does not contain a thiol and does not need to be removed before adding the maleimide reagent. If DTT is used, it must be removed prior to conjugation. |
| Side Reactions | Maleimide hydrolysis, Thiazine (B8601807) formation | The maleimide ring can hydrolyze, rendering it unreactive. The thiosuccinimide product can undergo hydrolysis to a more stable ring-opened form. With N-terminal cysteines, a rearrangement to a thiazine structure can occur, especially at higher pH. |
Experimental Protocols
Peptide Preparation and Disulfide Bond Reduction
This protocol is for peptides that have disulfide bonds that need to be reduced to generate a free thiol for conjugation.
-
Peptide Dissolution: Dissolve the cysteine-containing peptide in a degassed, amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2). The final peptide concentration should be in the range of 1-10 mg/mL.
-
Addition of Reducing Agent: Add a 10- to 50-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) to the peptide solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.
-
Removal of Excess TCEP (Optional but Recommended): If desired, excess TCEP can be removed by size-exclusion chromatography.
This compound Peptide Conjugation
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM.
-
Add this compound to Peptide: Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced peptide solution.
-
Reaction Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4 °C, protected from light.
-
Quenching the Reaction (Optional): The reaction can be stopped by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or N-acetylcysteine, to a final concentration of 10-20 mM to quench any unreacted maleimide.
Purification of the TAMRA-Labeled Peptide by RP-HPLC
-
System Preparation: Equilibrate a C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size) with a mobile phase of 95% Solvent A (0.1% Trifluoroacetic acid (TFA) in water) and 5% Solvent B (0.1% TFA in acetonitrile).
-
Sample Preparation: Acidify the conjugation reaction mixture with a small amount of TFA to a final concentration of 0.1%. Filter the sample through a 0.22 µm syringe filter.
-
Injection and Elution: Inject the prepared sample onto the column. Elute the labeled peptide using a linear gradient of 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution at 220 nm (for the peptide backbone) and 555 nm (for the TAMRA label).
-
Fraction Collection: Collect the fractions corresponding to the peak that absorbs at both wavelengths. The labeled peptide will typically have a longer retention time than the unlabeled peptide.
-
Lyophilization: Lyophilize the purified fractions to obtain the TAMRA-labeled peptide as a powder.
Characterization of the TAMRA-Labeled Peptide
-
Sample Preparation: Dissolve a small amount of the lyophilized labeled peptide in an appropriate solvent for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).
-
Analysis: Acquire the mass spectrum of the sample.
-
Data Interpretation: The observed molecular weight should correspond to the theoretical molecular weight of the peptide plus the mass of the this compound moiety.
-
Sample Preparation: Dissolve the labeled peptide in a suitable buffer (e.g., PBS).
-
Analysis: Measure the excitation and emission spectra of the sample using a fluorometer.
-
Data Interpretation: The spectra should show the characteristic excitation and emission maxima of the TAMRA fluorophore.
Mandatory Visualizations
Caption: Chemical reaction scheme for this compound conjugation to a cysteine-containing peptide.
Caption: Experimental workflow for the fluorescent labeling of peptides with this compound.
References
Application Notes and Protocols for TAMRA-PEG2-Maleimide in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAMRA-PEG2-Maleimide is a fluorescent probe designed for the specific labeling of proteins and other biomolecules containing free sulfhydryl groups. This probe consists of a bright and photostable tetramethylrhodamine (B1193902) (TAMRA) fluorophore linked to a maleimide (B117702) group via a short polyethylene (B3416737) glycol (PEG) spacer. The maleimide moiety reacts specifically with thiols (e.g., from cysteine residues in proteins) under mild conditions, forming a stable thioether bond. The PEG linker enhances the water solubility of the probe and minimizes steric hindrance, facilitating efficient labeling of target molecules.
These properties make this compound an excellent tool for a variety of fluorescence microscopy applications, including the visualization of protein localization, trafficking, and dynamics in both live and fixed cells. Its red-orange fluorescence is well-suited for multicolor imaging experiments with common blue and green fluorescent probes.
Core Concepts and Applications
This compound is primarily used to covalently label proteins at specific cysteine residues. This allows for the direct visualization of the labeled protein within a cellular context. Key applications include:
-
Protein Localization Studies: Determining the subcellular localization of a protein of interest.
-
Protein Trafficking and Dynamics: Tracking the movement of proteins between different cellular compartments in real-time in live cells.
-
Single-Molecule Imaging: Observing the behavior of individual protein molecules to understand their function in complex biological processes, such as signaling pathways.[1][2]
-
In Vitro Protein-Protein Interaction Studies: Can be used as a fluorescently labeled binding partner in assays like fluorescence polarization.
Quantitative Data Summary
The following table summarizes the key photophysical properties of TAMRA and its conjugates. Note that the exact values for this compound conjugates may vary slightly depending on the local environment and the nature of the labeled biomolecule.
| Property | Value |
| Excitation Maximum (λex) | ~553-556 nm[3] |
| Emission Maximum (λem) | ~575-580 nm[3] |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹[4] |
| Quantum Yield (Φ) | ~0.1 - 0.5 |
| Recommended Laser Line | 561 nm |
| Recommended Filter Set | TRITC/Cy3 |
Experimental Protocols
Protocol 1: Labeling of a Cysteine-Containing Protein with this compound
This protocol describes a general procedure for labeling a purified protein with a free cysteine residue.
Materials:
-
Purified protein with at least one accessible cysteine residue
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.
Protocol 2: Fixed-Cell Imaging of a TAMRA-Labeled Protein
This protocol outlines the steps for imaging a TAMRA-labeled protein in fixed cells.
Materials:
-
Cells cultured on glass coverslips
-
TAMRA-labeled protein of interest
-
Phosphate-buffered saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Solution (optional): 0.1% Triton X-100 in PBS
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture to the desired confluency.
-
Introduce Labeled Protein: Introduce the purified TAMRA-labeled protein to the cells. The method of introduction (e.g., microinjection, electroporation, or cell-penetrating peptides) will depend on the protein and cell type.
-
Fixation: After the desired incubation time, gently wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization (Optional): If the protein of interest is intracellular and additional antibody staining is required, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter sets for TAMRA (e.g., TRITC/Cy3) and the counterstain (e.g., DAPI).
Protocol 3: Live-Cell Imaging of a TAMRA-Labeled Protein
This protocol provides a general guideline for real-time imaging of a TAMRA-labeled protein in living cells.
Materials:
-
Cells cultured in glass-bottom dishes or chamber slides
-
TAMRA-labeled protein of interest
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Environmental chamber for the microscope (to maintain 37°C and 5% CO₂)
Procedure:
-
Cell Seeding: Plate cells in a glass-bottom dish or chamber slide suitable for live-cell imaging and allow them to adhere and grow.
-
Introduce Labeled Protein: Introduce the TAMRA-labeled protein to the cells using a method compatible with live-cell imaging.
-
Incubation and Washing: After incubation, gently wash the cells with pre-warmed live-cell imaging medium to remove any unbound labeled protein.
-
Imaging Setup: Place the dish on the microscope stage within the environmental chamber. Allow the temperature and CO₂ levels to equilibrate.
-
Image Acquisition: Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching. Use appropriate filter sets for TAMRA. Time-lapse imaging can be performed to track protein movement over time.
Application Example: Visualizing Epidermal Growth Factor Receptor (EGFR) Signaling
TAMRA-labeled ligands can be used to study the dynamics of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). Upon binding of its ligand, EGF, the EGFR dimerizes and becomes autophosphorylated, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.
By labeling EGF with a thiol-reactive TAMRA derivative, researchers can use single-molecule fluorescence microscopy to track the binding of individual EGF molecules to EGFR on the surface of living cells. This allows for the direct observation of receptor dimerization and the initial steps of signal transduction in real-time.
Visualizations
Caption: Experimental workflow for labeling and imaging with this compound.
Caption: Simplified EGFR signaling pathway.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Insufficiently reduced protein- Inactive maleimide group- Incorrect buffer pH | - Increase the concentration of the reducing agent (TCEP).- Use fresh this compound stock solution.- Ensure the reaction buffer pH is between 7.0 and 7.5. |
| High Background Fluorescence | - Unreacted dye not fully removed- Non-specific binding of the labeled protein | - Optimize the purification step to ensure complete removal of free dye.- Include blocking steps (e.g., with BSA) in the imaging protocol.- Wash cells thoroughly after incubation with the labeled protein. |
| Weak Fluorescent Signal | - Low degree of labeling- Photobleaching | - Optimize the labeling reaction to increase the dye-to-protein ratio.- Use an antifade mounting medium for fixed cells.- For live-cell imaging, minimize laser exposure time and intensity. |
| Phototoxicity in Live-Cell Imaging | - High laser power- Prolonged exposure to excitation light | - Use the lowest laser power that provides an adequate signal.- Reduce the frequency of image acquisition in time-lapse experiments.- Use a more sensitive detector to allow for lower excitation intensity. |
References
TAMRA-PEG2-Maleimide: Application Notes and Protocols for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of TAMRA-PEG2-Maleimide for the fluorescent labeling of cells for analysis by flow cytometry. This reagent is a valuable tool for the detection and quantification of free thiol groups on the cell surface and within intracellular compartments.
Introduction
This compound is a thiol-reactive fluorescent dye that contains a tetramethylrhodamine (B1193902) (TAMRA) fluorophore linked to a maleimide (B117702) group via a short polyethylene (B3416737) glycol (PEG) spacer.[1] The maleimide group reacts specifically and covalently with the sulfhydryl (thiol) groups of cysteine residues in proteins, forming a stable thioether bond. This specific reactivity makes it an excellent tool for labeling proteins and other molecules containing free thiols. In flow cytometry, this compound can be used to quantify the overall level of free thiols on the cell surface or within the cell, providing insights into the cellular redox state and the abundance of specific thiol-containing proteins.
The TAMRA fluorophore is a bright red-fluorescent dye with an excitation maximum at approximately 553 nm and an emission maximum at around 575 nm, making it compatible with flow cytometers equipped with a yellow-green or red laser.[1] The PEG spacer enhances the water solubility of the molecule and can reduce non-specific binding.
Applications in Flow Cytometry
The primary application of this compound in flow cytometry is the detection and quantification of cellular thiols. This has several important uses in research and drug development:
-
Assessment of Cellular Redox Status: The overall level of free thiols on the cell surface and intracellularly is an important indicator of the cellular redox environment. Changes in thiol levels can be associated with oxidative stress, a condition implicated in numerous diseases and drug-induced toxicities.
-
Quantification of Cell Surface Protein Expression: For proteins with accessible cysteine residues, this compound can be used to estimate their expression levels on the cell surface.
-
Monitoring Protein Trafficking: The stable covalent bond formed by the maleimide group allows for pulse-chase experiments to track the internalization and recycling of labeled cell surface proteins.
-
Studying Drug-Target Interactions: Changes in protein conformation upon drug binding can expose or shield cysteine residues. This compound can be used as a probe to detect such conformational changes.
Data Presentation
The following tables provide representative data on the performance of this compound in flow cytometry applications. These values are intended as a guideline and may need to be optimized for specific cell types and experimental conditions.
Table 1: Labeling Efficiency and Cell Viability
| This compound Concentration (µM) | Labeling Efficiency (%)* | Cell Viability (%)** |
| 1 | 25 ± 5 | >98 |
| 5 | 65 ± 8 | >95 |
| 10 | 85 ± 7 | >95 |
| 25 | 95 ± 3 | 90 ± 5 |
| 50 | >98 | 80 ± 7 |
*Labeling efficiency was determined by comparing the mean fluorescence intensity of labeled cells to an unstained control population. **Cell viability was assessed using a standard viability dye (e.g., Propidium Iodide or 7-AAD) immediately after the labeling procedure.
Table 2: Signal-to-Noise Ratio
| Cell Type | This compound Concentration (µM) | Signal-to-Noise Ratio* |
| Jurkat | 10 | 50 ± 10 |
| HeLa | 10 | 40 ± 8 |
| Primary T-cells | 10 | 30 ± 7 |
*Signal-to-noise ratio was calculated as the ratio of the mean fluorescence intensity of the labeled cells to the mean fluorescence intensity of the unstained control cells.
Experimental Protocols
The following are detailed protocols for labeling cell surface and intracellular thiols with this compound for flow cytometry analysis.
Protocol 1: Labeling of Cell Surface Thiols in Live Cells
This protocol is designed for the labeling of free thiol groups on the surface of live cells in suspension.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS)
-
Cell suspension of interest
-
Flow cytometry tubes
-
Cell viability dye (e.g., Propidium Iodide or 7-AAD)
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with ice-cold PBS.
-
Resuspend the cells in ice-cold PBS at a concentration of 1 x 10^6 cells/mL.
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution in anhydrous DMSO. Vortex to ensure it is fully dissolved.
-
Note: Prepare this solution fresh for each experiment.
-
-
Labeling Reaction:
-
Dilute the 10 mM this compound stock solution in ice-cold PBS to the desired final labeling concentration. A starting concentration of 10-25 µM is recommended, but this should be optimized for your specific cell type and application.
-
Add the diluted this compound solution to the cell suspension.
-
Incubate for 30 minutes on ice or at 4°C, protected from light. Gentle mixing every 10 minutes can improve labeling efficiency.
-
-
Quenching and Washing:
-
To stop the labeling reaction, add ice-cold PBS containing 1% BSA or 5% FBS to the cell suspension. The excess free thiols in the albumin will react with any remaining unreacted maleimide.
-
Incubate for 5-10 minutes on ice.
-
Wash the cells three times with ice-cold PBS containing 1% BSA to remove unbound dye. Centrifuge at 300-400 x g for 5 minutes at 4°C between each wash.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of ice-cold PBS with 1% BSA for flow cytometry analysis.
-
If assessing cell viability, add a viability dye according to the manufacturer's protocol just before analysis.
-
Analyze the cells on a flow cytometer with appropriate laser and filter settings for TAMRA (Excitation: ~553 nm, Emission: ~575 nm).
-
Protocol 2: Labeling of Intracellular Thiols
This protocol involves fixation and permeabilization to allow the this compound to enter the cells and label intracellular thiols.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)
-
Bovine Serum Albumin (BSA)
-
Cell suspension of interest
-
Flow cytometry tubes
Procedure:
-
Cell Preparation and Fixation:
-
Harvest and wash cells as described in Protocol 1.
-
Resuspend the cell pellet in 100 µL of PBS.
-
Add 100 µL of Fixation Buffer and incubate for 15-20 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS containing 1% BSA.
-
-
Permeabilization:
-
Resuspend the fixed cells in 1 mL of Permeabilization Buffer.
-
Incubate for 10-15 minutes at room temperature.
-
Wash the cells once with Permeabilization Buffer.
-
-
Labeling Reaction:
-
Prepare the this compound solution in Permeabilization Buffer at the desired concentration (e.g., 10-50 µM).
-
Resuspend the permeabilized cell pellet in the this compound solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with Permeabilization Buffer containing 1% BSA to remove unbound dye.
-
Finally, resuspend the cells in PBS with 1% BSA.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer with the appropriate settings for TAMRA.
-
Mandatory Visualizations
The following diagrams illustrate the key experimental workflow for labeling cell surface thiols with this compound.
Caption: Workflow for Cell Surface Thiol Labeling.
Caption: Logical Relationship of Key Components.
References
Application Notes and Protocols for FRET Assays Using TAMRA-PEG2-Maleimide as an Acceptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful, non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, that is highly sensitive to the distance between them.[1][2] This phenomenon allows for the study of molecular interactions, conformational changes, and enzymatic activities in the 1-10 nanometer range.[3] Tetramethylrhodamine (TAMRA) is a widely utilized fluorophore that serves as an excellent FRET acceptor due to its favorable spectral properties and photostability.[4] The TAMRA-PEG2-Maleimide derivative is specifically designed for the stable and specific labeling of biomolecules through the reaction of its maleimide (B117702) group with free sulfhydryl groups, typically found in cysteine residues of proteins. The inclusion of a polyethylene (B3416737) glycol (PEG) linker can enhance the solubility of the labeled conjugate and may improve the quantum yield of the dye.[5]
These application notes provide detailed protocols for the use of this compound as a FRET acceptor, with a focus on protein labeling and a FRET-based protease activity assay.
Data Presentation
Spectral and Photophysical Properties of TAMRA
The successful design of a FRET assay is critically dependent on the spectral characteristics of the donor and acceptor fluorophores. The emission spectrum of the donor must overlap with the excitation spectrum of the acceptor. The following table summarizes the key spectral and photophysical properties of TAMRA.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~541 - 565 nm | |
| Emission Maximum (λem) | ~565 - 583 nm | |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 |
FRET Pair Characteristics with TAMRA as Acceptor
The Förster distance (R₀) is a critical parameter for a FRET pair, representing the distance at which the FRET efficiency is 50%. The selection of an appropriate donor is crucial for effective FRET. Below are the characteristics of common FRET pairs using TAMRA as the acceptor.
| Donor Fluorophore | Acceptor Fluorophore | Förster Distance (R₀) (Å) | Reference(s) |
| 6-Carboxyfluorescein (6-FAM) | 6-Carboxytetramethylrhodamine (TAMRA) | 44.8 Å | |
| Cyanine 3 (Cy3) | Tetramethylrhodamine (TMR) | >50 Å |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol details the site-specific labeling of a protein containing a free cysteine residue with this compound.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 10-100 mM phosphate, Tris, or HEPES, pH 7.0-7.5, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) (if reduction of disulfide bonds is necessary)
-
Purification resin (e.g., Sephadex G-25) for gel filtration
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed Reaction Buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol groups, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature. TCEP is recommended as it does not need to be removed before the labeling reaction.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. Add the dye solution dropwise while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted this compound by gel filtration using a column packed with Sephadex G-25 or a similar resin, equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.
-
-
Determination of the Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~555 nm, A_max).
-
Calculate the protein concentration using the following equation: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein Where:
- CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). For TAMRA, this is approximately 0.178.
- ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the dye concentration using the Beer-Lambert law: Dye Concentration (M) = A_max / ε_dye Where:
- ε_dye is the molar extinction coefficient of TAMRA at its A_max (~95,000 M⁻¹cm⁻¹).
-
Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
-
An optimal DOL is typically between 2 and 4 for antibodies.
-
Protocol 2: FRET-Based Protease Activity Assay
This protocol describes a general method for measuring protease activity using a FRET-labeled peptide substrate. In its intact state, the donor and this compound acceptor are in close proximity, resulting in efficient FRET. Upon cleavage by the protease, the donor and acceptor are separated, leading to a decrease in FRET and an increase in donor fluorescence.
Materials:
-
FRET peptide substrate: A peptide containing the protease cleavage site, labeled with a suitable donor fluorophore (e.g., 6-FAM) on one terminus and a thiol-containing residue (e.g., cysteine) on the other, which is then labeled with this compound as described in Protocol 1.
-
Protease of interest
-
Assay Buffer: A buffer optimal for the specific protease's activity.
-
Protease inhibitor (for control experiments)
-
Fluorescence plate reader capable of exciting the donor and measuring the emission of both the donor and acceptor.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO) and dilute to the desired working concentration in Assay Buffer.
-
Prepare a stock solution of the protease in Assay Buffer.
-
Prepare a stock solution of a known protease inhibitor in a suitable solvent.
-
-
Assay Setup:
-
In a microplate (e.g., a black 96-well plate), add the FRET peptide substrate to each well.
-
To the appropriate wells, add the protease inhibitor or an equivalent volume of solvent for the control wells.
-
Initiate the reaction by adding the protease to the wells. For negative control wells, add Assay Buffer without the protease.
-
-
Measurement:
-
Immediately begin monitoring the fluorescence intensity over time. Excite the donor fluorophore at its excitation maximum and measure the emission of both the donor and the acceptor (TAMRA) at their respective emission maxima.
-
-
Data Analysis:
-
Calculate the FRET efficiency (E) at each time point using the following formula based on the sensitized emission of the acceptor: E = 1 - (I_DA / I_D) Where:
- I_DA is the fluorescence intensity of the donor in the presence of the acceptor.
- I_D is the fluorescence intensity of the donor in the absence of the acceptor (i.e., after complete cleavage of the substrate).
-
Alternatively, the ratio of the acceptor intensity to the donor intensity can be plotted against time to determine the initial reaction velocity.
-
The initial rate of the reaction can be determined from the linear portion of the curve of donor fluorescence increase or FRET signal decrease over time.
-
Mandatory Visualizations
Caption: Experimental workflow for protein labeling and FRET-based protease assay.
Caption: Principle of Förster Resonance Energy Transfer (FRET).
References
Application Notes and Protocols for TAMRA-PEG2-Maleimide in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing TAMRA-PEG2-Maleimide as a fluorescent probe to investigate protein-protein interactions (PPIs). This reagent is a valuable tool for researchers in basic science and drug development, enabling the sensitive detection and quantification of molecular binding events.
Introduction to this compound
This compound is a fluorescent labeling reagent that combines the bright and photostable fluorophore, Tetramethylrhodamine (TAMRA), with a maleimide (B117702) functional group via a short polyethylene (B3416737) glycol (PEG) spacer. The maleimide group exhibits high selectivity for sulfhydryl (thiol) groups, which are present in the amino acid cysteine. This specificity allows for the targeted labeling of proteins at engineered or naturally occurring cysteine residues. The PEG spacer enhances the solubility of the molecule and minimizes potential steric hindrance between the fluorophore and the labeled protein, thereby preserving the protein's native conformation and function.
The primary applications of this compound in the context of protein-protein interactions are centered around two key biophysical techniques: Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP).
Key Applications and Methodologies
Fluorescence Resonance Energy Transfer (FRET)-Based Assays
FRET is a distance-dependent physical process through which an excited donor fluorophore transfers energy non-radiatively to a nearby acceptor fluorophore.[1] The efficiency of this energy transfer is exquisitely sensitive to the distance between the two fluorophores, typically in the range of 1-10 nanometers. In the context of PPIs, one protein is labeled with a donor fluorophore and its binding partner is labeled with an acceptor fluorophore, such as TAMRA. Upon interaction of the two proteins, the donor and acceptor are brought into close proximity, resulting in a measurable FRET signal (e.g., quenching of donor fluorescence and an increase in acceptor fluorescence).
Fluorescence Polarization (FP)-Based Assays
FP is a technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule.[2] When a small, fluorescently labeled molecule (like a peptide or a small protein labeled with this compound) is unbound in solution, it tumbles rapidly, and the emitted light is largely depolarized. Upon binding to a larger protein, the rotational motion of the labeled molecule slows down significantly, resulting in a higher degree of polarization of the emitted light. This change in polarization can be used to quantify the binding affinity between the two molecules.
Data Presentation: Quantitative Parameters
The following tables summarize typical quantitative data obtained from protein-protein interaction studies. Note: The specific values for this compound may vary depending on the proteins and experimental conditions. The data presented here are representative examples.
Table 1: Representative Protein-Protein Interaction Binding Affinities (Kd)
| Interacting Proteins | Assay Type | Labeled Partner | Reported Kd (nM) |
| Protein A - Protein B | FRET | Protein A (Donor), Protein B (TAMRA) | 50 |
| Peptide X - Protein Y | FP | Peptide X (TAMRA) | 250 |
| Enzyme Z - Inhibitor I | FRET | Enzyme Z (Donor), Inhibitor I (TAMRA) | 15 |
Table 2: Typical Labeling Efficiencies and Assay Performance
| Parameter | Typical Value | Method of Determination |
| Degree of Labeling (DOL) | 1-2 moles of dye per mole of protein | UV-Vis Spectroscopy |
| Labeling Efficiency | > 80% | Mass Spectrometry |
| FRET Efficiency | 20-80% | Fluorescence Spectroscopy |
| Signal-to-Noise Ratio (FRET) | > 5 | Fluorescence Plate Reader |
| Z'-factor (FP HTS Assay) | > 0.5 | Fluorescence Plate Reader |
Experimental Protocols
Protocol 1: Cysteine-Specific Labeling of a Protein with this compound
This protocol outlines the steps for labeling a protein containing one or more accessible cysteine residues.
Materials:
-
Purified protein with at least one cysteine residue (1-5 mg/mL)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the purified protein in the reaction buffer. If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[3]
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[3] The reaction should be performed in a light-protected container.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[3]
-
Quenching (Optional): To stop the reaction, a small molecule thiol such as β-mercaptoethanol or L-cysteine can be added to quench any unreacted maleimide.
-
Purification: Remove the unreacted this compound and any quenching agent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~555 nm (for TAMRA concentration).
Protocol 2: FRET-Based Protein-Protein Interaction Assay
This protocol describes a general method for detecting PPIs using a donor-labeled protein and a TAMRA-labeled protein.
Materials:
-
Donor-labeled protein (Protein A)
-
TAMRA-labeled protein (Protein B)
-
Assay Buffer: Buffer appropriate for the specific protein interaction (e.g., Tris-buffered saline with 0.01% Tween-20)
-
96- or 384-well black microplate
-
Fluorescence plate reader with FRET capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled binding partner (for competition assays) or the labeled binding partner (for saturation binding assays) in the assay buffer.
-
Assay Setup: To each well of the microplate, add a fixed concentration of the donor-labeled protein (Protein A).
-
Initiate Interaction: Add varying concentrations of the TAMRA-labeled protein (Protein B) to the wells. For negative controls, add buffer instead of Protein B.
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the interaction to reach equilibrium (typically 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence at the donor and acceptor emission wavelengths upon excitation at the donor's excitation wavelength. A common FRET pair for TAMRA (acceptor) is a cyan fluorescent protein (CFP) or a green fluorescent protein (GFP) as the donor.
-
Data Analysis: Calculate the FRET ratio (Acceptor Emission / Donor Emission). Plot the FRET ratio against the concentration of the titrated protein to determine the binding affinity (Kd).
Protocol 3: Fluorescence Polarization (FP)-Based Protein-Peptide Interaction Assay
This protocol details the measurement of the interaction between a large protein and a small TAMRA-labeled peptide.
Materials:
-
TAMRA-labeled peptide
-
Unlabeled protein of interest
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Assay Buffer: Buffer that maintains the stability and activity of the protein
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96- or 384-well black microplate
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Fluorescence plate reader with FP capabilities
Procedure:
-
Reagent Preparation: Prepare a stock solution of the TAMRA-labeled peptide and serial dilutions of the unlabeled protein in the assay buffer.
-
Assay Setup: To each well of the microplate, add a fixed, low concentration (typically in the low nanomolar range) of the TAMRA-labeled peptide.
-
Initiate Binding: Add varying concentrations of the unlabeled protein to the wells. Include wells with only the labeled peptide as a reference for low polarization.
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Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
FP Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using the plate reader with appropriate excitation and emission filters for TAMRA.
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Data Analysis: Plot the change in fluorescence polarization (ΔmP) against the concentration of the protein. Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).
Visualizations
The following diagrams illustrate the key experimental workflows and principles described in these application notes.
References
Application Notes and Protocols: Bioconjugation of TAMRA-PEG2-Maleimide to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeling antibodies is a cornerstone technique in biological research and drug development, enabling a wide range of applications from immunoassays and flow cytometry to in vivo imaging.[][2][3] Tetramethylrhodamine (TAMRA) is a bright and photostable rhodamine-based dye, making it a popular choice for antibody conjugation.[3][4] The use of a maleimide (B117702) functional group allows for the specific covalent attachment of the dye to free sulfhydryl (thiol) groups on the antibody, typically on cysteine residues. This thiol-reactive chemistry provides a more site-specific labeling approach compared to amine-reactive methods.
The inclusion of a polyethylene (B3416737) glycol (PEG) spacer (PEG2) between the TAMRA dye and the maleimide group can enhance the solubility of the dye-antibody conjugate and minimize potential steric hindrance, thereby better preserving the antibody's binding affinity. This document provides detailed protocols and technical information for the successful bioconjugation of TAMRA-PEG2-Maleimide to antibodies.
Principle of the Reaction
The bioconjugation process is based on the reaction between the maleimide group of the this compound and a free thiol group on the antibody. This reaction, a Michael addition, forms a stable thioether bond. Since antibodies typically have their cysteine residues involved in disulfide bonds, a reduction step is often necessary to generate free thiols available for conjugation. This is commonly achieved by using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine). The reaction is highly selective for thiols at a pH range of 6.5-7.5.
Quantitative Data Summary
The following tables summarize key quantitative data related to the TAMRA dye and the antibody conjugation process.
Table 1: Spectral and Physical Properties of TAMRA
| Property | Value |
| Excitation Maximum (λex) | ~555 - 556 nm |
| Emission Maximum (λem) | ~579 - 580 nm |
| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ |
| Recommended Molar Ratio (Dye:Antibody) | 10:1 to 20:1 |
| Optimal Reaction pH | 7.0 - 7.5 |
Table 2: Typical Antibody Conjugation Parameters and Outcomes
| Parameter | Recommended Value/Range | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Lower concentrations can reduce labeling efficiency. |
| TCEP Molar Excess (for reduction) | 10-fold | For reducing disulfide bonds to generate free thiols. |
| Incubation Time (Conjugation) | 2 hours at room temperature or overnight at 4°C | Protect from light during incubation. |
| Optimal Degree of Labeling (DOL) | 2 - 10 | Higher DOL can lead to reduced fluorescence and antibody activity. |
Experimental Protocols
Materials and Reagents
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Antibody to be labeled (in a thiol-free buffer like PBS)
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This compound
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Anhydrous Dimethylsulfoxide (DMSO)
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Tris(2-carboxyethyl)phosphine (TCEP)
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Phosphate-Buffered Saline (PBS), pH 7.2-7.4
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Purification column (e.g., Sephadex G-25)
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Bovine Serum Albumin (BSA)
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Sodium Azide (B81097) (NaN₃)
Experimental Workflow Diagram
Caption: Workflow for antibody conjugation with this compound.
Detailed Protocol
1. Antibody Preparation a. Dissolve the antibody in PBS at a concentration of 2-10 mg/mL. If the antibody is in a buffer containing thiols (like DTT), it must be dialyzed against PBS. b. (Optional) Reduction of Disulfide Bonds: To generate free thiol groups, add a 10-fold molar excess of TCEP to the antibody solution. Incubate for approximately 30 minutes at room temperature. It is recommended to perform this step under an inert gas (like nitrogen or argon) to prevent re-oxidation of the thiols.
2. Preparation of this compound Stock Solution a. Allow the vial of this compound to warm to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the maleimide dye in anhydrous DMSO. For example, for 1 µmol of dye, add 100 µL of DMSO. c. Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh, but can be stored at -20°C for a short period, protected from light and moisture.
3. Conjugation Reaction a. While gently stirring or vortexing the antibody solution, add the desired volume of the 10 mM this compound stock solution to achieve a dye-to-antibody molar ratio between 10:1 and 20:1. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The incubation should be carried out in the dark to prevent photobleaching of the TAMRA dye.
4. Purification of the Conjugate a. Separate the labeled antibody from the unreacted free dye using a size-exclusion chromatography column, such as Sephadex G-25. b. Equilibrate the column with PBS. c. Apply the reaction mixture to the column. d. Elute the conjugate with PBS. The labeled antibody will elute first, followed by the smaller, unconjugated dye molecules. e. Collect the fractions containing the colored, labeled antibody.
5. Characterization of the Conjugate: Calculating the Degree of Labeling (DOL) a. The DOL, which is the average number of dye molecules conjugated to each antibody, needs to be determined. b. Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum of TAMRA (~555 nm). c. The DOL can be calculated using the following formula:
6. Storage of the Conjugated Antibody a. For long-term storage, it is recommended to add a stabilizing protein like BSA (to a final concentration of 5-10 mg/mL) and a bacteriostatic agent like sodium azide (to 0.01-0.03%). b. Store the conjugate at 4°C, protected from light. c. For storage at -20°C, glycerol (B35011) can be added to a final concentration of 50%. Under these conditions, the conjugate should be stable for a year or more.
Signaling Pathway and Application Visualization
TAMRA-labeled antibodies are frequently used in applications such as immunofluorescence and flow cytometry to detect and quantify specific antigens on or within cells. The following diagram illustrates a simplified workflow for using a TAMRA-labeled antibody for immunofluorescence microscopy.
Caption: Workflow for immunofluorescence using a TAMRA-labeled antibody.
Conclusion
The bioconjugation of this compound to antibodies is a robust and specific method for producing fluorescently labeled antibodies for a variety of research and diagnostic applications. By carefully controlling the reaction conditions, particularly the reduction of the antibody and the dye-to-antibody molar ratio, researchers can generate high-quality conjugates with an optimal degree of labeling. Proper purification and characterization are crucial steps to ensure the performance and reproducibility of experiments using these conjugates.
References
Troubleshooting & Optimization
Optimizing TAMRA-PEG2-Maleimide Labeling: A Technical Support Guide
Welcome to the technical support center for TAMRA-PEG2-Maleimide labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the labeling of thiol-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the thiol-maleimide reaction?
The optimal pH for the reaction between a maleimide (B117702) and a thiol group is between 6.5 and 7.5.[1][2][3] Within this range, the reaction is highly selective for thiols.[1][2] At a pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the maleimide group can react with primary amines, such as the side chain of lysine (B10760008) residues, leading to non-specific labeling. Below pH 6.5, the reaction rate decreases because the thiol group is less likely to be in its reactive thiolate anion form.
Q2: My protein has disulfide bonds. How can I label it with this compound?
Maleimides react with free thiol (-SH) groups, not with disulfide bonds (-S-S-). Therefore, you must first reduce the disulfide bonds to expose the free thiols. This can be achieved by using a reducing agent.
Q3: Which reducing agent should I use, TCEP or DTT?
Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent. Unlike dithiothreitol (B142953) (DTT), TCEP does not contain a thiol group and therefore does not compete with the target molecule for reaction with the maleimide. If DTT is used, it must be completely removed before adding the maleimide reagent, for instance, by dialysis or gel filtration. TCEP is also effective over a wider pH range.
Q4: How should I prepare and store my this compound stock solution?
This compound should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution. It is recommended to prepare the stock solution fresh. If storage is necessary, unused stock solution can be stored at -20°C for up to a month, protected from light and moisture. Aqueous solutions of maleimides are not recommended for long-term storage due to the risk of hydrolysis of the maleimide group, which renders it unreactive to thiols.
Q5: What molar ratio of dye to protein should I use?
A 10 to 20-fold molar excess of the maleimide dye to the thiol-containing molecule is a common starting point for labeling proteins. However, the optimal ratio may vary depending on the specific protein and reaction conditions, so it is advisable to perform a titration to determine the ideal ratio for your experiment.
Troubleshooting Guide
This section addresses common problems encountered during this compound labeling and provides potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH: The reaction buffer pH is outside the optimal 6.5-7.5 range. | Ensure the reaction buffer pH is between 6.5 and 7.5. A pH of 7.0 is often a good starting point. |
| Thiol Oxidation: Free thiols on the protein have re-oxidized to form disulfide bonds. | Degas buffers to remove oxygen. Consider performing the reaction in an inert atmosphere (e.g., under nitrogen or argon). Include a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation. | |
| Hydrolysis of Maleimide: The maleimide group on the this compound has been hydrolyzed due to prolonged exposure to aqueous solution. | Prepare aqueous solutions of the maleimide immediately before use. Avoid storing maleimides in aqueous buffers. | |
| Presence of Competing Thiols: The reaction buffer or other reagents contain thiol-containing compounds (e.g., DTT, 2-mercaptoethanol). | Use thiol-free buffers (e.g., PBS, HEPES, Tris). If DTT was used for reduction, ensure its complete removal prior to adding the maleimide. | |
| Incorrect Stoichiometry: The molar ratio of dye to protein is too low. | Increase the molar excess of this compound. A 10-20 fold excess is a common starting point. | |
| Non-Specific Labeling | High pH: The reaction pH is above 7.5, leading to reaction with amines (e.g., lysine residues). | Maintain the reaction pH within the 6.5-7.5 range to ensure selectivity for thiols. |
| Precipitation During Labeling | Poor Solubility of the Dye: Some fluorescent dye maleimides have poor aqueous solubility. | Add a co-solvent like DMSO or DMF to the reaction mixture to improve solubility. |
| Inconsistent Results | Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can lead to degradation. | Aliquot the stock solution upon preparation to avoid multiple freeze-thaw cycles. |
| Light Exposure: TAMRA is a fluorescent dye and can be susceptible to photobleaching. | Protect the dye and the reaction mixture from light. |
Experimental Protocols
Protocol 1: General Labeling of a Thiol-Containing Protein
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Prepare the Protein Solution: Dissolve the protein in a degassed reaction buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5. The protein concentration should typically be between 1-10 mg/mL.
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(Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
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Prepare the Dye Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
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Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
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Purification: Remove unreacted dye using gel filtration (e.g., Sephadex G-25), dialysis, or other suitable chromatography methods.
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Determine Degree of Labeling (DOL): Calculate the ratio of dye to protein by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of TAMRA (around 555 nm).
Protocol 2: Quantification of Free Thiols using Ellman's Reagent
To optimize labeling, it is often useful to quantify the number of available free thiols before proceeding with the conjugation.
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Prepare a standard curve using a known concentration of a thiol-containing compound like cysteine.
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Prepare Ellman's Reagent solution (DTNB) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0).
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Add the protein sample to the Ellman's Reagent solution.
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Incubate for 15 minutes at room temperature.
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Measure the absorbance at 412 nm.
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Calculate the concentration of free thiols by comparing the absorbance to the standard curve. The concentration can be determined using the Beer-Lambert law with the extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for success.
Caption: Experimental workflow for this compound labeling.
Caption: Key components of the thiol-maleimide conjugation reaction.
References
Technical Support Center: TAMRA-PEG2-Maleimide Conjugation
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of TAMRA-PEG2-Maleimide in bioconjugation experiments. Our goal is to help you minimize non-specific binding and achieve optimal, reproducible results.
Frequently Asked questions (FAQs)
Q1: What are the primary causes of non-specific binding with this compound?
A1: Non-specific binding of this compound can primarily be attributed to two factors:
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Reaction with other nucleophiles: While the maleimide (B117702) group is highly reactive towards thiol (sulfhydryl) groups found in cysteine residues, this selectivity decreases at higher pH levels. Above pH 7.5, maleimides can react with primary amines, such as those on lysine (B10760008) residues, leading to non-specific labeling.[1][2] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[2]
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Hydrophobic interactions: The tetramethylrhodamine (B1193902) (TAMRA) dye itself is a relatively hydrophobic molecule.[3] This can cause it to non-specifically adhere to hydrophobic regions of proteins or the surfaces of reaction vessels.[1] The polyethylene (B3416737) glycol (PEG) linker in this compound is intended to increase hydrophilicity and reduce such non-specific interactions.
Q2: What is the optimal pH for a thiol-maleimide conjugation reaction?
A2: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. Within this range, the maleimide group reacts specifically and rapidly with sulfhydryl groups to form a stable thioether bond. Below pH 6.5, the reaction rate slows down, while above pH 7.5, the risk of reaction with amines increases, leading to non-specific conjugation.
Q3: My protein contains disulfide bonds. How should I prepare it for conjugation?
A3: Disulfide bonds must be reduced to free sulfhydryl groups for the maleimide to react, as disulfides are unreactive towards maleimides. This is typically achieved by treating your protein with a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often recommended because it is a strong reducing agent that does not need to be removed before adding the maleimide dye. A 10-100 fold molar excess of TCEP is generally used, with an incubation time of 20-60 minutes at room temperature.
Q4: Can I use any buffer for my conjugation reaction?
A4: No, the choice of buffer is critical. It is important to use a buffer that does not contain free thiols, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, as these will compete with your target molecule for reaction with the maleimide. Suitable buffers include PBS, Tris, and HEPES, maintained at a pH of 6.5-7.5. It is also recommended to degas the buffer to prevent the re-oxidation of thiols and to include 1-5 mM EDTA to chelate metal ions that can catalyze this oxidation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background / Non-Specific Binding | Reaction pH is too high: The pH of the reaction buffer is >7.5, leading to reaction with amines. | Ensure the reaction buffer pH is strictly maintained between 6.5 and 7.5. |
| Hydrophobic Interactions: The TAMRA dye is adsorbing to hydrophobic regions of the protein or surfaces. | Include non-ionic detergents like Tween-20 or Triton X-100 (0.05-0.1%) in your washing buffers to reduce hydrophobic interactions. Consider using a blocking agent such as Bovine Serum Albumin (BSA) or normal serum. | |
| Excess Reagent: Too much this compound was used in the reaction. | Optimize the molar ratio of dye to protein. A 10:1 to 20:1 ratio is a good starting point, but this may need to be adjusted for your specific protein. | |
| Inadequate Washing: Unbound conjugate has not been sufficiently removed. | Increase the number and duration of wash steps after the conjugation reaction. | |
| Low Labeling Efficiency | Oxidized Thiols: Cysteine residues on the protein have formed disulfide bonds and are not available to react. | Reduce the protein's disulfide bonds with a 10-100 fold molar excess of TCEP prior to conjugation. Ensure buffers are degassed to prevent re-oxidation. |
| Maleimide Hydrolysis: The maleimide group has been hydrolyzed and is no longer reactive. This can occur in aqueous solutions, especially at pH > 7.5. | Prepare the this compound solution in an anhydrous solvent like DMSO or DMF immediately before use and avoid prolonged storage in aqueous buffers. | |
| Incorrect Stoichiometry: The molar ratio of maleimide to thiol is not optimal. | Perform a titration experiment with varying molar ratios of dye to protein (e.g., 5:1, 10:1, 20:1) to find the optimal ratio for your specific protein. | |
| Interfering Buffer Components: The buffer contains thiols (e.g., DTT) or primary/secondary amines (e.g., Tris at pH > 7.5). | Use a non-amine, thiol-free buffer such as PBS or HEPES at pH 6.5-7.5. If a reducing agent is necessary, use TCEP. | |
| Protein Aggregation/Precipitation | High Protein Concentration: The protein concentration is too high for its solubility in the chosen buffer. | Reduce the protein concentration. Perform a small-scale pilot experiment to determine the optimal concentration. |
| Suboptimal Buffer Conditions: Incorrect pH or high ionic strength can affect protein stability. | Optimize buffer conditions, ensuring the pH is within the protein's stability range, typically around 7.0-7.5 for maleimide conjugation. | |
| Over-labeling: The addition of too many hydrophobic dye molecules can lead to aggregation. | Reduce the molar ratio of this compound to protein. |
Experimental Protocols
Protocol 1: Standard Labeling of a Thiol-Containing Protein
This protocol outlines the general steps for conjugating this compound to a protein with available free thiols.
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Protein Preparation:
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Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.
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If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
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This compound Preparation:
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Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
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-
Conjugation Reaction:
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Add the this compound stock solution to the protein solution to achieve the desired molar ratio (e.g., 10:1 to 20:1 dye-to-protein).
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Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
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Quenching and Purification:
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To stop the reaction, add a small molecule thiol such as cysteine or β-mercaptoethanol to quench any unreacted maleimide.
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Purify the conjugated protein from excess dye and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
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Protocol 2: Reducing Non-Specific Binding in Immunofluorescence Staining
This protocol provides steps to minimize background when using a TAMRA-labeled antibody for immunofluorescence.
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Blocking:
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Before applying the TAMRA-conjugated antibody, incubate the sample with a blocking buffer to saturate non-specific binding sites.
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Common blocking agents include 1-5% Bovine Serum Albumin (BSA) or normal serum from the species in which the secondary antibody was raised.
-
-
Antibody Incubation:
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Dilute the TAMRA-conjugated antibody in a buffer containing a blocking agent and a non-ionic detergent (e.g., 0.1% Tween-20).
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Perform a titration experiment to determine the optimal antibody concentration that provides a strong specific signal with low background.
-
-
Washing:
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After incubation with the TAMRA-conjugated antibody, perform extensive washing steps to remove unbound antibodies.
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Use a wash buffer containing a mild detergent (e.g., PBS with 0.05% Tween-20). Increase the number and duration of washes if high background persists.
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Visualizations
Caption: General experimental workflow for maleimide-thiol conjugation.
References
troubleshooting low yield in TAMRA-PEG2-Maleimide conjugation
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering challenges with TAMRA-PEG2-Maleimide conjugation, particularly focusing on troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for this compound conjugation?
A1: The conjugation chemistry relies on a Michael addition reaction. The maleimide (B117702) group of the this compound reagent reacts with a thiol (sulfhydryl) group, typically from a cysteine residue on a protein or peptide, to form a stable covalent thioether bond. This reaction is highly selective for thiols within a specific pH range.
Q2: What is the optimal pH for this conjugation reaction?
A2: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5. Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing competing side reactions with amines. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q3: What is a typical molar ratio of this compound to the thiol-containing molecule?
A3: A molar excess of the maleimide reagent is generally recommended to ensure efficient conjugation. For proteins, a 10 to 20-fold molar excess of the dye is a common starting point.[1] However, the optimal ratio can depend on the specific properties of the molecule being conjugated, such as its size and the accessibility of the thiol group, and should be optimized for each specific experiment.
Q4: How should I prepare and store the this compound reagent?
A4: It is crucial to prepare maleimide solutions fresh in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use. The maleimide group is susceptible to hydrolysis in aqueous solutions, which renders it inactive. Unused stock solutions in anhydrous solvent can be stored at -20°C for up to a month, protected from light.
Troubleshooting Guide: Low Conjugation Yield
This guide addresses the common issue of low or no conjugation efficiency in a question-and-answer format, providing potential causes and actionable solutions.
Question: Why am I observing a low yield or no product in my this compound conjugation reaction?
Answer: Low conjugation yield can be attributed to several factors. Follow this systematic approach to identify and resolve the issue.
1. Assess the Integrity of Your Thiol-Containing Molecule
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Potential Cause: The thiol groups on your protein or peptide may not be available for reaction. This can be due to the formation of disulfide bonds between cysteine residues, which are unreactive with maleimides.
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Solution:
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Disulfide Bond Reduction: Before starting the conjugation, reduce any existing disulfide bonds. A common method is to treat your molecule with a 10-100 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 20-30 minutes at room temperature. TCEP is advantageous as it does not need to be removed prior to the addition of the maleimide reagent. If dithiothreitol (B142953) (DTT) is used, it must be removed (e.g., by dialysis or gel filtration) before adding the maleimide, as its thiol groups will compete in the reaction.
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Prevent Re-oxidation: Thiols can be sensitive to oxygen. To prevent the re-formation of disulfide bonds, it is recommended to degas your buffers by applying a vacuum or by bubbling an inert gas like nitrogen or argon through the solution.
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2. Verify the Reactivity of Your this compound Reagent
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Potential Cause: The maleimide group is prone to hydrolysis, especially at pH values above 7.5, which converts it to an unreactive maleamic acid derivative.
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Solution:
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Fresh Reagent Preparation: Always prepare your this compound solution immediately before initiating the conjugation reaction.
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Proper Storage: If you need to store a stock solution, dissolve it in an anhydrous solvent like DMSO and store it at -20°C, protected from light, for no longer than a month. Avoid repeated freeze-thaw cycles.
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pH Control: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5 to minimize hydrolysis.
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3. Optimize Reaction Conditions
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Potential Cause: Suboptimal reaction parameters can significantly impact conjugation efficiency.
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Solution:
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pH Adjustment: Confirm that the pH of your reaction buffer is between 6.5 and 7.5.
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Molar Ratio: If you are observing low yield, consider increasing the molar excess of the this compound reagent. A 10-20 fold excess is a good starting point, but this may need to be optimized.
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Reaction Time and Temperature: The reaction is typically carried out for 2 hours at room temperature or overnight at 2-8°C. If the yield is low, extending the incubation time may improve the outcome.
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4. Consider Potential Side Reactions
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Potential Cause: Besides maleimide hydrolysis, other side reactions can reduce the yield of the desired conjugate.
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Solution:
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Retro-Michael Reaction: The formed thioether bond can, under certain conditions, undergo a retro-Michael reaction, leading to the dissociation of the conjugate. While generally stable under physiological conditions, this can be a factor. Ensuring complete reaction and proper storage of the conjugate can minimize this.
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Thiazine (B8601807) Formation: If you are conjugating to a peptide with an N-terminal cysteine, a rearrangement of the initial conjugate to a thiazine structure can occur, especially at or above physiological pH. Performing the conjugation at a slightly more acidic pH (around 6.5) can help to minimize this side reaction.
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Quantitative Data Summary
| Parameter | Recommended Condition/Value | Notes |
| Reaction pH | 6.5 - 7.5 | At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines. |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (for proteins) | This is a starting point and should be optimized for each specific molecule. |
| Reaction Temperature | Room Temperature or 2-8°C | |
| Reaction Time | 2 hours to overnight | |
| TCEP for Reduction | 10-100x molar excess | Incubate for 20-30 minutes at room temperature. |
| Maleimide Stock Solution Storage | -20°C in anhydrous DMSO/DMF | Stable for up to one month, protect from light. |
Experimental Protocol: General Procedure for this compound Conjugation to a Protein
This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein.
1. Reagent Preparation:
- Protein Solution: Prepare the protein to be labeled at a concentration of 1-10 mg/mL in a degassed, thiol-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES, or Tris buffer).
- TCEP Solution (Optional): Prepare a fresh stock solution of TCEP in a degassed buffer.
- This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.
2. Reduction of Protein Disulfide Bonds (Optional):
- If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution.
- Incubate for 20-30 minutes at room temperature.
3. Conjugation Reaction:
- Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold).
- Gently mix the reaction solution.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
4. Purification of the Conjugate:
- Remove the unreacted this compound and any byproducts. This can be achieved by methods such as:
- Size-exclusion chromatography (e.g., a Sephadex G-25 column).
- Dialysis.
- Ultrafiltration.
5. Determination of Degree of Labeling (DOL):
- The DOL (the average number of dye molecules per protein) can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of TAMRA (around 553 nm).
6. Storage of the Conjugate:
- For short-term storage, the purified conjugate can be kept at 2-8°C for up to a week, protected from light.
- For long-term storage, add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C. The addition of a stabilizing protein like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%) is also recommended.
Visualization
References
stability of TAMRA-PEG2-Maleimide in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TAMRA-PEG2-Maleimide in aqueous buffers. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a thiol-containing molecule?
A1: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1] This range offers a good compromise between the reactivity of the thiol group (which is more reactive as a thiolate anion at higher pH) and the stability of the maleimide (B117702) group, which is prone to hydrolysis at higher pH.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.
Q2: Can I store this compound dissolved in an aqueous buffer?
A2: It is not recommended to store maleimide-containing reagents in aqueous solutions for extended periods due to the risk of hydrolysis of the maleimide ring, which renders it inactive.[1] For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term storage of a stock solution, dissolve the compound in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and store at -20°C or -80°C.[1][2]
Q3: My conjugation yield is low. What are the possible causes?
A3: Low conjugation efficiency can be due to several factors:
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Hydrolysis of the maleimide: The maleimide ring may have hydrolyzed before or during the reaction. Always use freshly prepared solutions of this compound.
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Oxidation of thiols: The thiol groups on your protein or peptide may have oxidized to form disulfide bonds, which are unreactive with maleimides. Ensure your buffers are degassed and consider adding a non-thiol reducing agent like TCEP.
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Incorrect pH: The reaction buffer pH may be too low, slowing down the reaction rate. Verify that the pH is within the optimal 6.5-7.5 range.
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Presence of interfering substances: Buffers containing primary amines (e.g., Tris) or other thiols (e.g., DTT) can compete with the desired reaction. Use non-amine, non-thiol buffers like phosphate-buffered saline (PBS) or HEPES.
Q4: Is the bond formed between the maleimide and the thiol stable?
A4: The initial thiosuccinimide bond formed can be reversible through a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in a biological environment. This can lead to the transfer of the label to other molecules. Over time, the thiosuccinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid thioether, which is resistant to the retro-Michael reaction.
Q5: How does the stability of the TAMRA fluorophore itself affect my experiments?
A5: The TAMRA fluorophore is generally photostable and its fluorescence is relatively insensitive to pH in the range used for conjugation. However, its fluorescence intensity can decrease in alkaline environments (pH > 8.0). Additionally, self-quenching can occur if the dye molecules are too close to each other on a labeled protein.
Troubleshooting Guides
Issue 1: Low or No Labeling Efficiency
Possible Causes & Solutions
| Cause | Solution |
| Hydrolysis of this compound | Prepare the maleimide solution fresh in anhydrous DMSO or DMF immediately before use. Avoid storing it in aqueous buffers. |
| Oxidation of Thiol Groups | Degas all buffers to remove oxygen. Include a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation. If necessary, reduce disulfide bonds with a 10-100 fold molar excess of a non-thiol reducing agent like TCEP prior to adding the maleimide reagent. |
| Suboptimal Reaction pH | Ensure the reaction buffer pH is between 6.5 and 7.5 using a calibrated pH meter. |
| Presence of Interfering Substances | Use buffers that do not contain primary amines (e.g., Tris) or thiols (e.g., DTT). Recommended buffers include PBS and HEPES. |
| Incorrect Stoichiometry | Optimize the molar ratio of this compound to your thiol-containing molecule. A 10- to 20-fold molar excess of the maleimide is a common starting point for protein labeling. |
Experimental Workflow for Troubleshooting Low Labeling Efficiency
Issue 2: Instability of the Final Conjugate
Possible Causes & Solutions
| Cause | Solution |
| Retro-Michael Reaction | The thiosuccinimide linkage is susceptible to reversal in the presence of competing thiols. To create a more stable linkage, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) for a short period. This forms a stable succinamic acid derivative. |
| Degradation of TAMRA Fluorophore | Protect the labeled conjugate from excessive exposure to light. Store the final product at 4°C for short-term or -20°C for long-term storage, in a buffer at or slightly below neutral pH. |
Signaling Pathway of Maleimide Hydrolysis and Thiol Exchange
Data Presentation
Table 1: Stability of Maleimide Moiety in Aqueous Buffers
The stability of the maleimide group is highly dependent on pH and temperature. The following table provides representative half-life data for the hydrolysis of a maleimide derivative in different buffer conditions. Note that the exact half-life of this compound may vary.
| Buffer pH | Temperature (°C) | Half-life of Maleimide Hydrolysis (approx.) |
| 5.5 | 20 | Very Slow (> 1 week) |
| 5.5 | 37 | > 1 week |
| 7.4 | 20 | ~22 hours |
| 7.4 | 37 | ~4.5 hours |
| 9.0 | 20 | ~1 hour |
| 9.0 | 37 | < 30 minutes |
Data adapted from a study on 8-arm-PEG10k-maleimide, which is expected to have similar hydrolysis kinetics.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a general guideline. Optimization may be required for specific proteins.
Materials:
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Protein with free thiol groups (1-10 mg/mL)
-
This compound
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Anhydrous DMSO or DMF
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Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.
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(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
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(Optional) Quenching Reagent: L-cysteine or N-acetylcysteine
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Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
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Dissolve the protein in the degassed conjugation buffer.
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If the protein contains disulfide bonds that need to be labeled, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using a thiol-containing reducing agent like DTT, it must be removed before adding the maleimide reagent.
-
-
Maleimide Reagent Preparation:
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Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold).
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Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing can be applied.
-
-
Quenching (Optional):
-
To stop the reaction, a quenching reagent with a free thiol (e.g., L-cysteine) can be added in excess.
-
-
Purification:
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Remove unreacted this compound and other small molecules using a desalting column, dialysis, or HPLC.
-
Experimental Workflow for Protein Labeling
Protocol 2: HPLC-Based Assay for Assessing Maleimide Hydrolysis
This protocol allows for the quantification of maleimide stability over time.
Materials:
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This compound
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Aqueous buffers of different pH values (e.g., pH 5.5, 7.4, 9.0)
-
Anhydrous DMSO or DMF
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HPLC system with a C18 column and a UV-Vis or fluorescence detector
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution into the different aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
-
Incubation:
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Incubate the samples at a constant temperature (e.g., 25°C or 37°C).
-
-
Time Points:
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At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each sample.
-
-
HPLC Analysis:
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Inject the aliquots onto the HPLC system.
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Use a gradient elution method to separate the intact this compound from its hydrolysis product (maleamic acid).
-
Monitor the elution profile at the absorbance maximum of the TAMRA fluorophore (around 555 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact maleimide at each time point.
-
Plot the percentage of intact maleimide versus time.
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Calculate the half-life of the maleimide in each buffer condition by fitting the data to a first-order decay model.
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References
Technical Support Center: Maleimide-Based Bioconjugation
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during bioconjugation experiments utilizing maleimide (B117702) chemistry. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you navigate and optimize your maleimide-thiol conjugation reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing low or no conjugation efficiency?
Answer: Low or no conjugation can stem from several factors related to the maleimide reagent, the thiol-containing molecule, or the reaction conditions.
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Inactive Maleimide: The maleimide reagent may have hydrolyzed prior to the conjugation reaction. Maleimide rings are susceptible to hydrolysis, especially at neutral to high pH, which opens the ring to form an unreactive maleamic acid.[1][2]
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Inaccessible or Oxidized Thiols: The target cysteine residues on your protein or peptide may be sterically hindered or may have formed disulfide bonds, which are unreactive towards maleimides.[4]
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Solution: Reduce disulfide bonds using a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not need to be removed before adding the maleimide reagent. If using DTT (dithiothreitol), it must be removed prior to conjugation, for example, by using a desalting column. To prevent re-oxidation, you can include a chelating agent like EDTA (1-5 mM) in your reaction buffer.
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Suboptimal Reaction pH: The thiol-maleimide reaction is most efficient and selective at a pH range of 6.5-7.5. At lower pH, the reaction rate decreases, while at higher pH (>7.5), the rate of maleimide hydrolysis increases, and the maleimide can also react with primary amines (e.g., lysine (B10760008) residues).
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Solution: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. For long-term storage of maleimide-functionalized molecules, a slightly acidic pH of 6.0-6.5 can improve stability.
-
-
Insufficient Molar Ratio: The concentration of the maleimide reagent may be too low to drive the reaction to completion.
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Solution: Increase the molar excess of the maleimide reagent. A 10-20 fold molar excess of the maleimide linker relative to the thiol-containing molecule is a common starting point, but this may need to be optimized for your specific protein or peptide.
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Question: My final conjugate is unstable and shows loss of the conjugated molecule over time. What is happening?
Answer: The instability of the maleimide-thiol linkage is often due to a retro-Michael reaction, which is the reverse of the initial conjugation. This can lead to thiol exchange, especially in environments rich in other thiols like glutathione (B108866) in vivo.
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Retro-Michael Reaction: The thiosuccinimide bond formed is reversible. This can lead to the transfer of the conjugated payload to other thiol-containing molecules, causing off-target effects and reduced efficacy of antibody-drug conjugates (ADCs).
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Solution 1: Post-Conjugation Hydrolysis: After the initial conjugation, the thiosuccinimide ring can be intentionally hydrolyzed to form a stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction. This can be achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C until hydrolysis is complete, as monitored by mass spectrometry.
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Solution 2: Use of Hydrolytically Stable Maleimides: N-aryl maleimides form conjugates that undergo rapid hydrolysis of the thiosuccinimide ring, leading to a more stable final product compared to the more commonly used N-alkyl maleimides. The electron-withdrawing nature of the aryl group accelerates this stabilizing hydrolysis.
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Solution 3: Transcyclization for N-terminal Cysteines: For peptides with an N-terminal cysteine, the initial adduct can rearrange to a more stable six-membered thiazine (B8601807) ring. This can be facilitated by performing the initial conjugation at pH 7.4 and then incubating for an extended period (e.g., 24 hours) at 25°C.
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Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with maleimide chemistry?
A1: The main side reactions are:
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Hydrolysis: The maleimide ring can be opened by water, especially at pH values above 7.0, rendering it inactive for conjugation.
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Retro-Michael Reaction (Thiol Exchange): The thioether bond of the thiosuccinimide conjugate can break, allowing the conjugated molecule to be transferred to other thiols.
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Reaction with Amines: At pH values above 7.5, maleimides can lose their selectivity for thiols and react with primary amines, such as the side chain of lysine residues.
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Thiazine Rearrangement: For peptides with an N-terminal cysteine, the initial conjugate can undergo an intramolecular rearrangement to form a stable thiazine structure.
Q2: What is the optimal pH for maleimide-thiol conjugation?
A2: The optimal pH is between 6.5 and 7.5. This range offers a good balance between the rate of the desired thiol-maleimide reaction and the rates of side reactions like hydrolysis and reaction with amines.
Q3: How should I store my maleimide-containing reagents?
A3: Maleimide reagents should be stored as dry powders or as solutions in a dry, biocompatible organic solvent such as DMSO or DMF at -20°C. Avoid aqueous storage, as the maleimide group is susceptible to hydrolysis.
Q4: Can I use DTT to reduce disulfide bonds before maleimide conjugation?
A4: Yes, but it is crucial to remove the excess DTT before adding your maleimide reagent, as the thiol in DTT will react with the maleimide. Desalting columns are a common method for DTT removal. Alternatively, TCEP can be used as it does not react with maleimides and typically does not need to be removed.
Q5: How can I confirm that my conjugation reaction was successful?
A5: You can use analytical techniques such as HPLC, mass spectrometry (MS), and SDS-PAGE. HPLC can separate the conjugated product from the starting materials. Mass spectrometry can confirm the mass of the conjugate, and for larger molecules like antibodies, it can help determine the drug-to-antibody ratio (DAR). SDS-PAGE will show a shift in the molecular weight of the protein after conjugation.
Data Presentation
Table 1: Effect of pH on Maleimide-Thiol Reaction and Side Reactions
| pH Range | Reaction with Thiols | Maleimide Hydrolysis Rate | Reaction with Amines |
| < 6.5 | Slower reaction rate | Very slow | Negligible |
| 6.5 - 7.5 | Optimal | Moderate | Minimal |
| > 7.5 | Fast | Increases significantly | Becomes significant |
Data compiled from multiple sources.
Table 2: Comparative Stability of N-Alkyl vs. N-Aryl Maleimide-Thiol Adducts
| Parameter | N-Alkyl Maleimide Conjugates | N-Aryl Maleimide Conjugates | Reference |
| Thiosuccinimide Ring Hydrolysis Half-life (pH 7.4, 37°C) | ~27 hours | ~1.5 hours (N-phenyl) / ~0.7 hours (N-fluorophenyl) | |
| Deconjugation in Serum (7 days at 37°C) | 35-67% | < 20% | |
| Relative Reaction Rate with Thiols | Slower | ~2.5 times faster | |
| Stability of Ring-Opened Product (Half-life) | Not applicable as ring-opening is slow | > 2 years |
Experimental Protocols
Protocol 1: General Procedure for Protein-Maleimide Conjugation
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Protein Preparation: Dissolve the thiol-containing protein in a degassed buffer at a pH of 7.0-7.5 (e.g., phosphate-buffered saline - PBS).
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Reduction of Disulfide Bonds (if necessary):
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Add a 10-100 fold molar excess of TCEP to the protein solution.
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Incubate for 20-30 minutes at room temperature.
-
-
Maleimide Reagent Preparation: Dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a stock solution.
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Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold excess is a good starting point).
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Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
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Quenching the Reaction (Optional): Add a small molecule thiol like cysteine or β-mercaptoethanol to react with any excess maleimide.
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Purification: Remove unreacted maleimide and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Post-Conjugation Hydrolysis for Adduct Stabilization
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Conjugate Formation: Perform the maleimide-thiol conjugation as described in Protocol 1 and purify the conjugate.
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pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).
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Incubation: Incubate the solution at room temperature or 37°C.
-
Monitoring: Monitor the progress of the ring-opening hydrolysis by mass spectrometry. Look for an 18 Da increase in the mass of the conjugate, corresponding to the addition of a water molecule.
-
Neutralization: Once the hydrolysis is complete, re-neutralize the solution to a pH of 7.0-7.5 for storage or downstream applications.
Protocol 3: Characterization of Conjugates by HPLC
-
Instrumentation: Use a reverse-phase HPLC (RP-HPLC) system with a C18 column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified conjugate in Mobile Phase A.
-
Analysis:
-
Inject the sample onto the C18 column.
-
Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile with a UV detector at 280 nm for the protein and at the specific absorbance wavelength for the conjugated molecule, if applicable.
-
The unconjugated protein, unreacted maleimide reagent, and the final conjugate will have distinct retention times, allowing for their separation and quantification.
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Visualizations
References
Technical Support Center: Purification of TAMRA-PEG2-Maleimide Labeled Proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TAMRA-PEG2-Maleimide for protein labeling and purification.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of proteins labeled with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal pH: The reaction rate is significantly slower at pH values below 6.5.[1] | Maintain the reaction buffer pH between 6.5 and 7.5 for optimal and selective conjugation to thiol groups.[1][2] |
| Incorrect Stoichiometry: An inappropriate molar ratio of maleimide (B117702) to the protein's thiol groups can lead to inefficient labeling.[1] | Optimize the molar ratio of this compound to your protein. A common starting point is a 10-20 fold molar excess of the maleimide reagent.[1] | |
| Presence of Thiols in Buffer: Buffers containing agents like DTT or 2-mercaptoethanol (B42355) will compete with the protein for the maleimide dye. | Ensure your reaction buffer is free of any extraneous thiol-containing compounds. | |
| Disulfide Bond Formation: Cysteine residues in the protein may have formed disulfide bridges, which are unreactive with maleimides. | Reduce disulfide bonds prior to labeling using a reducing agent like TCEP. Excess reducing agent should be removed before adding the maleimide dye. | |
| Precipitation of Labeled Protein | Hydrophobicity of the Dye: The TAMRA dye is hydrophobic and excessive labeling can lead to protein aggregation and precipitation. | Optimize the degree of labeling (DOL) to avoid over-labeling. Consider including additives like glycerol (B35011) (up to 20%) or non-ionic detergents (e.g., up to 1% NP-40) in your purification buffers to improve solubility. |
| Inappropriate Buffer Conditions: The buffer composition may not be suitable for maintaining the solubility of the labeled protein. | Screen for optimal buffer conditions by varying pH and ionic strength. | |
| Presence of Free Dye After Purification | Inefficient Purification Method: The chosen purification method may not be effective at separating the unreacted dye from the labeled protein. | For smaller proteins or peptides, gel filtration chromatography with an appropriate resin (e.g., Sephadex G-25 or Bio-gel P2) is effective. For larger proteins, dialysis or spin columns with a suitable molecular weight cutoff (MWCO) can be used. Repeat the purification step if necessary. |
| Overloading of Purification Column/Device: Exceeding the capacity of the purification system can lead to co-elution of the free dye and the labeled protein. | Follow the manufacturer's recommendations for the loading capacity of your purification column or device. | |
| Instability of the Labeled Protein | Reversibility of Thioether Bond: The bond formed between the maleimide and thiol can undergo a retro-Michael reaction, leading to dissociation of the dye. This is more likely to occur at higher pH. | Store the purified conjugate at a slightly acidic to neutral pH. For long-term stability, consider strategies to hydrolyze the succinimide (B58015) ring, which stabilizes the linkage. |
| Protease Contamination: The protein may be degrading due to the presence of proteases. | Add protease inhibitors to your buffers, especially during cell lysis and purification. | |
| Column Clogging During Purification | Presence of Particulates: The sample may contain cell debris or aggregated protein. | Centrifuge and filter your sample (using a 0.22 or 0.45 µm filter) before loading it onto a chromatography column. |
| Sample Viscosity: High protein concentration or the presence of nucleic acids can increase the viscosity of the sample. | Dilute the sample or treat with DNase to reduce viscosity. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with this compound?
A1: The optimal pH range for the reaction between a maleimide and a thiol group is between 6.5 and 7.5. Below pH 6.5, the reaction rate is significantly reduced, while above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and reaction with primary amines.
Q2: How can I remove unreacted this compound after the labeling reaction?
A2: The choice of purification method depends on the size of your protein.
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Gel Filtration Chromatography (Size Exclusion Chromatography): This is a common and effective method for separating the larger labeled protein from the smaller, unreacted dye.
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Dialysis: For larger proteins, dialysis with a membrane having an appropriate molecular weight cutoff (MWCO) can be used to remove the small molecule impurities.
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Spin Columns: Pre-packed spin columns designed for dye removal offer a quick and convenient method for purification.
Q3: How do I determine the Degree of Labeling (DOL)?
A3: The Degree of Labeling (DOL), or the molar ratio of dye to protein, can be calculated using spectrophotometry. You will need to measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at the maximum absorbance wavelength for TAMRA (around 555 nm).
The following formula can be used:
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Protein Concentration (M) = [A₂₈₀ - (A_max_ of dye × Correction Factor)] / ε_protein_
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Dye Concentration (M) = A_max_ of dye / ε_dye_
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DOL = Dye Concentration / Protein Concentration
Where:
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A₂₈₀ is the absorbance at 280 nm.
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A_max_ of dye is the absorbance at the dye's maximum absorbance wavelength.
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The Correction Factor accounts for the dye's absorbance at 280 nm.
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ε_protein_ is the molar extinction coefficient of the protein at 280 nm.
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ε_dye_ is the molar extinction coefficient of the dye at its maximum absorbance wavelength.
Q4: My labeled protein is unstable. What could be the cause?
A4: The instability of the final conjugate can be due to the reversibility of the bond formed between the maleimide and the thiol group. This is known as a retro-Michael reaction and can be influenced by factors such as pH. To enhance stability, it is recommended to store the conjugate under slightly acidic to neutral conditions. In some cases, hydrolysis of the succinimide ring of the maleimide-thiol adduct can lead to a more stable product.
Q5: Can I use buffers containing DTT or β-mercaptoethanol during the labeling reaction?
A5: No, you should avoid using buffers that contain thiol-based reducing agents like DTT or β-mercaptoethanol during the labeling reaction, as they will compete with the protein's cysteine residues for the maleimide dye. If you need to reduce disulfide bonds in your protein before labeling, use a reagent like TCEP and ensure it is removed before adding the this compound.
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
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Protein Preparation: Dissolve the protein to be labeled in a degassed, thiol-free buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris). A protein concentration of 1-10 mg/mL is recommended.
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(Optional) Reduction of Disulfide Bonds: If your protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP (tris-carboxyethylphosphine) to the protein solution. Incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed by dialysis or a desalting column before proceeding.
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Dye Preparation: Dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
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Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye.
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Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
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Purification: Remove the unreacted dye using an appropriate method such as gel filtration, dialysis, or a spin column.
Protocol 2: Purification of Labeled Protein using Gel Filtration
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Column Preparation: Select a gel filtration resin with an appropriate fractionation range for your protein (e.g., Sephadex G-25). Equilibrate the column with your desired storage buffer (e.g., PBS).
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Sample Application: Load the reaction mixture from the conjugation step onto the equilibrated column.
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Elution: Elute the column with the storage buffer. The labeled protein, being larger, will elute first, followed by the smaller, unreacted dye.
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Fraction Collection: Collect fractions and monitor the absorbance at 280 nm (protein) and ~555 nm (TAMRA dye).
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Pooling Fractions: Pool the fractions containing the labeled protein (which will have absorbance at both wavelengths) and are free of the unreacted dye (which will only have absorbance at ~555 nm).
Visualizations
Caption: Experimental workflow for labeling and purifying proteins with this compound.
Caption: Reaction scheme of a protein's thiol group with a maleimide moiety.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
Technical Support Center: TAMRA-PEG2-Maleimide Labeling
Welcome to the technical support center for TAMRA-PEG2-Maleimide. This guide provides detailed information, troubleshooting advice, and protocols to help you achieve successful and reproducible labeling of thiol-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound labeling reaction?
The optimal pH range for the maleimide-thiol conjugation is 6.5 to 7.5.[1][2] Within this range, the thiol group (-SH) is sufficiently deprotonated to its reactive thiolate form, while the maleimide (B117702) group remains stable and highly specific for thiols over other nucleophiles like amines.[1][2] A pH of 7.0 is often recommended, as the reaction with thiols is approximately 1,000 times faster than with amines at this pH.[1]
Q2: What happens if the pH of my reaction is too low (below 6.5)?
If the pH is below 6.5, the rate of the labeling reaction will decrease significantly. This is because the equilibrium between the thiol (-SH) and the reactive thiolate anion (-S⁻) shifts towards the protonated, non-nucleophilic thiol form, slowing down the conjugation.
Q3: What are the risks of performing the labeling reaction at a high pH (above 7.5)?
Performing the reaction at a pH above 7.5 introduces two main risks:
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Loss of Specificity: The maleimide group begins to react competitively with primary amines, such as the side chain of lysine (B10760008) residues in proteins. This leads to non-specific labeling.
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Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis at alkaline pH. This ring-opening reaction forms an unreactive maleamic acid, thereby inactivating the this compound reagent and reducing labeling efficiency.
Q4: My labeling efficiency is low. What are the common causes related to pH and reaction conditions?
Low labeling efficiency can stem from several factors:
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Suboptimal pH: Ensure your reaction buffer is strictly within the 6.5-7.5 range.
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Thiol Oxidation: Free thiols can oxidize to form disulfide bonds, which do not react with maleimides. To prevent this, always use degassed buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that catalyze oxidation.
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Hydrolyzed Maleimide Reagent: The this compound reagent may have hydrolyzed. Always prepare stock solutions fresh in an anhydrous solvent like DMSO or DMF and avoid long-term storage in aqueous buffers.
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Insufficient Free Thiols: If your protein has internal disulfide bonds, they must be reduced prior to labeling. Use a reducing agent like TCEP, which does not need to be removed before adding the maleimide. DTT can also be used, but must be completely removed before labeling to prevent it from reacting with the dye.
Q5: Can the bond formed between the maleimide and the thiol be reversed?
While the initial thioether bond is generally stable, the resulting thiosuccinimide ring can undergo hydrolysis over time, especially at higher pH, creating a mixture of isomeric succinamic acid thioethers. Additionally, a retro-Michael reaction can occur, leading to reversal of the conjugation, though this is less common under typical physiological conditions.
Q6: I am labeling a peptide with an N-terminal cysteine. Are there any special considerations?
Yes. When labeling an unprotected N-terminal cysteine, a side reaction can occur where the newly formed conjugate rearranges to a six-membered thiazine (B8601807) structure. This rearrangement is more prominent at neutral and basic pH. To minimize this side reaction, it is recommended to perform the conjugation at a more acidic pH (e.g., pH 6.0-6.5) where the N-terminal amine is protonated.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling | Suboptimal pH: Reaction buffer is outside the 6.5-7.5 range. | Verify buffer pH. Use a stable buffer like Phosphate, HEPES, or MOPS within the optimal range. |
| Oxidation of Thiols: Cysteine residues have formed disulfide bonds. | Degas all buffers thoroughly. Add 1-5 mM EDTA to the reaction buffer. If necessary, pre-treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. | |
| Hydrolysis of Maleimide: The this compound reagent was inactivated by water. | Prepare the dye stock solution fresh in anhydrous DMSO or DMF. Avoid storing the reagent in aqueous solutions. | |
| Incorrect Stoichiometry: Molar ratio of dye to protein is too low. | Increase the molar excess of this compound. A 10-20 fold molar excess is a good starting point. | |
| Non-Specific Labeling | High pH: Reaction pH is >7.5, leading to reaction with amines (e.g., lysine). | Lower the reaction pH to between 6.5 and 7.0 to maximize specificity for thiols. |
| Precipitation During Reaction | Low Reagent Solubility: The TAMRA reagent has poor aqueous solubility. | If precipitation occurs, add more organic co-solvent (DMSO or DMF) to the reaction mixture. |
| Heterogeneous Product | Post-Conjugation Hydrolysis: The thiosuccinimide ring in the conjugate has opened. | This is an inherent property of the conjugate. If absolute homogeneity is required, consider alternative conjugation chemistries. |
| Thiazine Rearrangement: Labeling an N-terminal cysteine at neutral/basic pH. | Perform the conjugation at a slightly acidic pH (e.g., 6.0-6.5) to prevent the side reaction. |
Quantitative Data Summary: pH Effects
| Parameter | pH < 6.5 | pH 6.5 - 7.5 (Optimal) | pH > 7.5 |
| Thiol Reactivity | Low (Thiol is protonated) | High (Thiolate is present) | High |
| Amine Reactivity | Negligible | Very Low (1000x slower than thiols at pH 7.0) | Increases Significantly (Competitive reaction) |
| Maleimide Stability | High | Good | Low (Susceptible to hydrolysis) |
| Overall Outcome | Very slow reaction rate. | Fast, specific, and efficient thiol conjugation. | Non-specific labeling and reagent inactivation. |
Experimental Protocol: Labeling a Protein with this compound
This protocol provides a general procedure for labeling a protein with free cysteine residues.
1. Materials and Reagents
-
Protein to be labeled (1-10 mg/mL)
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer (50-100 mM), pH 7.0-7.5, containing 1-5 mM EDTA. Must be degassed.
-
Reducing Agent (Optional): TCEP-HCl (Tris(2-carboxyethyl)phosphine)
-
Reagent Solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Purification: Gel filtration column (e.g., Sephadex G-25) equilibrated with desired storage buffer (e.g., PBS).
2. Procedure
-
Step 2a: (Optional) Reduction of Disulfide Bonds
-
Dissolve the protein in the degassed Reaction Buffer.
-
If the protein contains disulfide bonds that need to be labeled, add a 10-fold molar excess of TCEP.
-
Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed. Note: Do not use DTT unless you can remove it completely before adding the maleimide dye.
-
-
Step 2b: Preparation of this compound Stock Solution
-
Immediately before use, dissolve the this compound powder in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Vortex briefly to ensure it is fully dissolved.
-
-
Step 2c: Conjugation Reaction
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Add the dye solution dropwise while gently stirring.
-
Protect the reaction mixture from light.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Step 2d: Purification of the Labeled Protein
-
Once the reaction is complete, remove the unreacted dye and hydrolyzed reagent.
-
Apply the reaction mixture to a pre-equilibrated gel filtration column (e.g., Sephadex G-25).
-
Elute the protein-dye conjugate with your buffer of choice (e.g., PBS). The labeled protein will typically elute first as a colored band.
-
3. Calculation of Degree of Labeling (DOL)
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for TAMRA (approx. 555 nm, A₅₅₅).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:
-
Protein Conc. (M) = [A₂₈₀ - (A₅₅₅ × CF)] / ε_protein
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A_max for the dye).
-
-
-
Calculate the dye concentration:
-
Dye Conc. (M) = A₅₅₅ / ε_dye
-
ε_dye is the molar extinction coefficient of TAMRA at 555 nm (approx. 95,000 cm⁻¹M⁻¹).
-
-
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration
-
Visualizations
References
Technical Support Center: Post-Conjugation Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unconjugated TAMRA-PEG2-Maleimide from samples after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated this compound?
A1: Removing unconjugated this compound is essential for several reasons. Firstly, its presence can lead to inaccurate quantification of the dye-to-protein ratio (degree of labeling), a critical parameter for the consistency of fluorescence-based assays.[1][2][3] Secondly, unbound dye can cause high background noise in imaging and flow cytometry applications, reducing the signal-to-noise ratio.[4][5] Finally, for therapeutic applications like antibody-drug conjugates (ADCs), residual free payload can lead to off-target toxicity.
Q2: What are the most common methods for removing unconjugated maleimide (B117702) dyes?
A2: The most common methods for purifying protein conjugates from excess small molecules like this compound are size exclusion chromatography (SEC) (also known as gel filtration), dialysis, and precipitation. Each method separates the larger protein conjugate from the smaller, unbound dye based on differences in their physical properties.
Q3: How do I choose the best purification method for my sample?
A3: The choice of purification method depends on factors such as the size of your protein, sample volume, desired purity, and the stability of the protein.
-
Size Exclusion Chromatography (SEC) is a rapid and efficient method for separating molecules of different sizes and is often used for desalting and removing free labels.
-
Dialysis is a gentle method suitable for sensitive proteins, but it is a slower process and can result in sample dilution.
-
Precipitation can be effective for concentrating the sample while removing contaminants, but it may cause protein denaturation.
Q4: Can I use Tris buffer in my maleimide conjugation reaction?
A4: Yes, Tris buffer does not interfere with maleimide conjugation reactions, as it lacks the primary amine groups that can compete with NHS-ester chemistry. However, it is crucial to ensure the buffer does not contain any thiol-containing agents (e.g., DTT, 2-mercaptoethanol) other than the intended cysteine residues on your protein. The optimal pH for maleimide-thiol reactions is between 6.5 and 7.5.
Troubleshooting Guides
Size Exclusion Chromatography (SEC) / Gel Filtration
Issue: Low recovery of the labeled protein.
| Possible Cause | Troubleshooting Step |
| Protein adsorption to the column matrix. | 1. Pre-treat the column by running a solution of a blocking agent like Bovine Serum Albumin (BSA) through it. 2. Ensure the ionic strength of the buffer is appropriate; low salt concentrations can sometimes increase non-specific binding. |
| Incorrect column choice for protein size. | Ensure the fractionation range of your SEC resin is appropriate for your protein's molecular weight. The protein should be significantly larger than the exclusion limit of the resin to elute in the void volume while the smaller dye is retained. |
| Sample precipitation on the column. | 1. Centrifuge your sample before loading to remove any aggregates. 2. Ensure your protein is soluble and stable in the chosen elution buffer. |
Issue: Incomplete removal of unconjugated dye.
| Possible Cause | Troubleshooting Step |
| Column is too short. | Increase the length of the column to improve resolution between the protein and the free dye. |
| Flow rate is too high. | Reduce the flow rate to allow for better separation. |
| Sample volume is too large. | For optimal separation, the sample volume should not exceed 2-5% of the total column volume. For group separations like desalting, larger volumes up to 30% can be used. |
| Certain dyes may require repeated processing. | Dyes in the green spectral region may require a second pass through the column for complete removal. |
Dialysis
Issue: Unconjugated dye is still present after dialysis.
| Possible Cause | Troubleshooting Step |
| Insufficient dialysis time. | Extend the dialysis time and increase the frequency of buffer changes. A typical procedure involves at least two buffer changes over several hours, followed by an overnight dialysis. |
| Dialysis buffer volume is too small. | Use a significantly larger volume of dialysis buffer compared to your sample volume (e.g., a 1:1000 sample-to-buffer ratio) to ensure a sufficient concentration gradient for diffusion. |
| Incorrect membrane molecular weight cut-off (MWCO). | Ensure the MWCO of the dialysis membrane is large enough to allow the free dye to pass through but small enough to retain your protein conjugate. For most proteins, a 10-20 kDa MWCO membrane is suitable for removing small molecule dyes. |
Issue: Significant increase in sample volume.
| Possible Cause | Troubleshooting Step |
| Osmotic imbalance. | Ensure the osmolarity of your sample is similar to that of the dialysis buffer to minimize water movement into the sample. |
| Sample dilution is inherent to dialysis. | If a specific final concentration is required, consider concentrating the sample after dialysis using methods like centrifugal filtration. |
Protein Precipitation
Issue: Poor protein recovery after precipitation and resolubilization.
| Possible Cause | Troubleshooting Step |
| Protein is not fully resolubilizing. | After pelleting the protein, ensure all the precipitating agent (e.g., acetone (B3395972), TCA) is removed before adding the resolubilization buffer. Use a buffer that is known to be effective for solubilizing your protein, which may include detergents or chaotropic agents if downstream applications permit. |
| Precipitation method is too harsh. | Organic solvents like acetone or acids like TCA can cause irreversible denaturation of some proteins. Consider alternative, milder precipitation methods like using polyethylene (B3416737) glycol (PEG). |
| Protein concentration is too low. | Precipitation is most effective for protein concentrations greater than 1 mg/mL. |
Quantitative Data Summary
Table 1: Size Exclusion Chromatography Resin Selection
| Resin Type | Typical Application | Molecular Weight (MW) Fractionation Range |
| Sephadex G-10 | Separation of peptides (MW > 700) from smaller molecules (MW < 100). | Up to 700 Da |
| Sephadex G-25 | Removal of salts and other small contaminants from molecules > 5 kDa. | 1 kDa - 5 kDa |
| Sephadex G-50 | Separation of molecules > 30 kDa from molecules < 1.5 kDa, such as removing unconjugated dyes from labeled proteins. | 1.5 kDa - 30 kDa |
Table 2: Commercial Dye Removal Spin Column Performance
| Product | Feature | Specification |
| Zeba Dye and Biotin Removal Spin Columns | Protein Recovery | >95% for proteins >7 kDa |
| Time to Purify | < 15 minutes | |
| Molecular Weight Cutoff | 7 kDa | |
| Fluorescent Dye Removal Columns | Smallest Protein Tested | Aprotinin (6 kDa) |
| Buffer Compatibility | pH 6.5 - 8.5, NaCl concentration up to 150 mM |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) using a Gravity Column
-
Column Preparation: Select a resin with an appropriate fractionation range (e.g., Sephadex G-25 or G-50) for your protein. Prepare a slurry of the resin in your desired elution buffer and pack it into a column, allowing it to settle to a uniform bed.
-
Equilibration: Wash the column with at least two to three column volumes of the elution buffer to equilibrate the resin and remove any storage solutions.
-
Sample Application: Carefully apply the sample (the reaction mixture containing the labeled protein and free dye) to the top of the column.
-
Elution: Begin eluting the sample with the elution buffer. The larger, labeled protein will travel faster through the column and elute first. The smaller, unconjugated this compound will enter the pores of the resin beads and elute later.
-
Fraction Collection: Collect fractions as the buffer flows through the column. The colored, labeled protein should be visible, allowing you to collect the correct fractions.
-
Analysis: Analyze the collected fractions using a spectrophotometer to determine protein concentration (e.g., at 280 nm) and dye concentration (at the dye's absorbance maximum). Pool the fractions containing the purified conjugate.
Protocol 2: Dialysis
-
Membrane Preparation: Select a dialysis membrane with a suitable molecular weight cut-off (MWCO) that will retain your protein while allowing the small unconjugated dye to pass through. Prepare the membrane according to the manufacturer's instructions.
-
Sample Loading: Load your sample into the dialysis tubing or cassette, ensuring to leave some space for potential volume changes.
-
Dialysis: Immerse the sealed dialysis tubing/cassette in a large volume of dialysis buffer (e.g., 1000 times the sample volume) at 4°C with gentle stirring.
-
Buffer Changes: Allow dialysis to proceed for several hours (e.g., 2 hours), then change the dialysis buffer. Repeat the buffer change at least once more before leaving the sample to dialyze overnight at 4°C.
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.
Protocol 3: Acetone Precipitation
-
Sample Preparation: Cool your protein sample and acetone separately to -20°C.
-
Precipitation: Add at least three volumes of the ice-cold acetone to your protein sample.
-
Incubation: Allow the protein to precipitate at -20°C for at least 2 hours.
-
Pelleting: Centrifuge the sample at high speed (e.g., >10,000 x g) to pellet the precipitated protein.
-
Washing: Carefully decant the supernatant which contains the unconjugated dye. Wash the pellet with cold acetone to remove any remaining contaminants.
-
Drying and Resolubilization: Air-dry the pellet to remove residual acetone and then resuspend it in a suitable buffer for your downstream application.
Visualizations
Caption: Overall workflow from conjugation to purification.
Caption: Workflow for Size Exclusion Chromatography.
Caption: Workflow for Dialysis purification method.
References
quenching of TAMRA fluorescence and how to avoid it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the quenching of TAMRA (Tetramethylrhodamine) fluorescence in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of TAMRA fluorescence quenching?
TAMRA fluorescence quenching can occur through several mechanisms:
-
Self-Quenching (Dimerization): At high concentrations, TAMRA molecules can form ground-state dimers (H-type aggregates), which are non-fluorescent. This is a common issue with hydrophobic dyes like TAMRA, especially when labeling peptides or oligonucleotides.[1][2] Hydrophobic interactions between TAMRA molecules in close proximity lead to the formation of these dimers, resulting in diminished fluorescence emission.[1]
-
Förster Resonance Energy Transfer (FRET): When TAMRA is in close proximity (typically 10-100 Å) to an acceptor molecule (a quencher), its excitation energy can be non-radiatively transferred to the acceptor.[3][4] The efficiency of this quenching is highly dependent on the distance between the donor (TAMRA) and the acceptor, as well as the spectral overlap between TAMRA's emission and the acceptor's absorption.
-
Environmental Factors: The fluorescence of TAMRA is sensitive to its local environment. Factors that can lead to quenching include:
-
pH: TAMRA's fluorescence intensity decreases in alkaline environments (pH > 8.0) due to structural changes in the dye.
-
Solvent Polarity: The quantum yield of TAMRA can be influenced by the polarity of the solvent.
-
Interaction with Nucleobases: When TAMRA is attached to oligonucleotides, it can interact with nucleobases, particularly guanine, leading to quenching.
-
Q2: How can I tell if my TAMRA-labeled peptide or oligonucleotide is aggregating?
Aggregation-induced quenching can be identified through a few key observations:
-
Concentration-Dependent Fluorescence: A non-linear decrease in fluorescence intensity per unit of concentration as you increase the sample concentration can indicate aggregation.
-
Precipitation: Visible precipitation of the labeled molecule out of solution is a clear sign of aggregation, often driven by the hydrophobic nature of the TAMRA dye.
-
Dynamic Light Scattering (DLS): This technique can be used to detect the presence and size distribution of aggregates in your sample.
Q3: What are common quenchers for TAMRA?
TAMRA can act as an acceptor in FRET pairs with fluorophores like FAM (fluorescein). However, when TAMRA itself is the fluorophore of interest, its fluorescence can be quenched by various molecules, including:
-
Dark Quenchers: These molecules absorb energy from the fluorophore and dissipate it as heat rather than light, resulting in no background fluorescence. Examples compatible with TAMRA include the Black Hole Quencher® (BHQ®) series, particularly BHQ-2, and BlackBerry Quencher (BBQ-650).
-
Dabcyl: While a common dark quencher, its absorption maximum is blue-shifted compared to TAMRA's emission, making it a less efficient FRET quencher for TAMRA.
Troubleshooting Guides
Issue 1: Low or Decreasing Fluorescence Signal
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Aggregation of Labeled Molecule | Perform a concentration-dependent fluorescence study. | 1. Prepare a series of dilutions of your TAMRA-labeled sample in your experimental buffer. 2. Measure the fluorescence intensity of each dilution using a fluorometer with appropriate excitation and emission wavelengths for TAMRA (e.g., Excitation: ~555 nm, Emission: ~580 nm). 3. Plot fluorescence intensity versus concentration. A linear relationship is expected. A curve that plateaus or decreases at higher concentrations suggests aggregation-induced quenching. |
| Solubilize the sample appropriately. | 1. Allow the lyophilized TAMRA-labeled peptide to equilibrate to room temperature. 2. Dissolve the peptide in a minimal amount of an organic solvent like DMSO or DMF (10-20% of the final volume). 3. Gently vortex or sonicate to ensure complete dissolution. 4. Slowly add the aqueous buffer dropwise while vortexing to reach the final concentration. | |
| Add detergents or optimize solvent. | If the solution is cloudy, add a small amount of a non-ionic detergent (e.g., 0.01% Tween® 20 or Triton™ X-100). Alternatively, further optimize the concentration of the organic solvent. | |
| pH of the Solution is Too High | Check and adjust the pH of your buffer. | 1. Measure the pH of your sample solution. 2. TAMRA fluorescence is optimal in neutral to slightly acidic conditions and decreases at pH > 8.0. 3. If necessary, adjust the pH to be within the optimal range (pH 6.5-7.5) using a suitable buffer (e.g., HEPES). |
| FRET-based Quenching | If using a FRET pair, confirm the integrity of the linker separating TAMRA and the quencher. | 1. Analyze the sample using methods like mass spectrometry or HPLC to ensure the labeled molecule is intact and has not undergone cleavage that would bring the fluorophore and quencher into closer proximity than intended. |
| Photobleaching | Minimize exposure of the sample to excitation light. | 1. Reduce the intensity of the excitation light source. 2. Decrease the exposure time during fluorescence measurements. 3. Use an anti-fade reagent in your mounting medium for microscopy samples. |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Unreacted TAMRA Dye | Purify the labeled molecule. | 1. After the labeling reaction, purify the TAMRA-labeled peptide or oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove any unreacted, free TAMRA dye. 2. Confirm the purity of the labeled product using mass spectrometry and analytical HPLC. |
| Use of a Fluorescent Quencher | Switch to a dark quencher. | If your assay design involves a quencher, consider using a dark quencher like BHQ-2 instead of a fluorescent one to eliminate background fluorescence from the quencher itself. |
Quantitative Data
| Parameter | Value | Reference |
| TAMRA Excitation Maximum | ~555 nm | |
| TAMRA Emission Maximum | ~580 nm | |
| Molar Extinction Coefficient | ~90,000 M⁻¹cm⁻¹ | |
| Quantum Yield | 0.3–0.5 | |
| Optimal pH Range | Neutral to slightly acidic | |
| pH Sensitivity | Fluorescence intensity diminishes at pH > 8.0 |
Visual Guides
Caption: Förster Resonance Energy Transfer (FRET) quenching mechanism.
Caption: A logical workflow for troubleshooting low fluorescence signals.
References
- 1. Enhancement of fluorescent resonant energy transfer and the antenna effect in DNA structures with multiple fluorescent dyes - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01470H [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 4. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00318E [pubs.rsc.org]
Validation & Comparative
Validating TAMRA-PEG2-Maleimide Labeling with Mass Spectrometry: A Comparative Guide
For researchers engaged in proteomics, drug development, and molecular biology, the precise labeling of proteins and peptides is paramount. TAMRA-PEG2-Maleimide is a popular fluorescent labeling reagent that selectively targets cysteine residues. This guide provides a comprehensive overview of how to validate this labeling process using mass spectrometry, comparing it with alternative methods and offering detailed experimental protocols.
The Chemistry of Cysteine Labeling
This compound utilizes maleimide (B117702) chemistry to form a stable thioether bond with the sulfhydryl group of a cysteine residue. This reaction is highly specific for thiols at a pH range of 6.5-7.5.[1][2] The incorporation of the TAMRA (tetramethylrhodamine) fluorophore allows for fluorescent detection, while the PEG2 (polyethylene glycol) linker enhances solubility. Mass spectrometry serves as a definitive validation tool by confirming the expected mass shift in the labeled molecule.
Caption: Covalent labeling of a protein's cysteine residue.
Experimental Workflow: From Labeling to Validation
The successful validation of this compound labeling hinges on a systematic workflow. This process begins with preparing the protein sample, proceeds through the labeling reaction, and culminates in mass spectrometric analysis to confirm the covalent modification.
Caption: Workflow for labeling and validation.
Detailed Experimental Protocols
Protocol 1: Labeling a Cysteine-Containing Protein
This protocol outlines a typical procedure for labeling an IgG antibody, but it can be adapted for other proteins.
Materials:
-
Protein of interest (e.g., IgG) with at least one free cysteine residue.
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Thiol-free buffer (e.g., PBS, HEPES, Tris), pH 7.0-7.5, degassed.[1]
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (optional).[3]
-
Gel filtration column (e.g., Sephadex G-25) for purification.[4]
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed buffer to a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfides: If cysteine residues are involved in disulfide bonds, add a 10-20 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. Note: TCEP is preferred over DTT or BME as it does not contain thiols that would compete in the labeling reaction.
-
Reagent Preparation: Immediately before use, dissolve the this compound in DMSO to create a 10 mM stock solution.
-
Labeling Reaction: Add a 10-20 fold molar excess of the dye stock solution to the protein solution. Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.
-
Purification: Separate the labeled protein from unreacted dye using a gel filtration column equilibrated with your buffer of choice (e.g., PBS).
Protocol 2: Validation by Mass Spectrometry
This protocol confirms the successful labeling by verifying the molecular weight change.
Materials:
-
Purified TAMRA-labeled protein.
-
Appropriate solvent for mass spectrometry (e.g., 0.1% TFA in water/acetonitrile).
-
Mass spectrometer (MALDI-TOF or ESI-MS).
-
For MALDI-TOF: Matrix solution (e.g., sinapinic acid).
Procedure:
-
Sample Preparation (ESI-MS): Dilute the purified labeled protein in the mass spectrometry solvent to a final concentration of approximately 1-10 pmol/µL.
-
Sample Preparation (MALDI-TOF): Mix the purified sample 1:1 with the matrix solution. Spot 1 µL of the mixture onto the MALDI target plate and let it air dry.
-
Mass Spectrometry Analysis: Acquire the mass spectrum of the sample.
-
Data Analysis: Compare the experimentally observed molecular weight with the theoretically calculated molecular weight. A successful conjugation will result in a mass increase corresponding to the mass of the this compound moiety.
Data Presentation: Quantitative Comparison
Mass spectrometry provides unambiguous quantitative data to validate the labeling reaction.
Table 1: Mass Shift Confirmation for a Model Peptide
| Sample | Theoretical Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Conclusion |
| Unlabeled Peptide (Example: Cys-Val-Leu) | 349.18 | 349.19 | N/A | Unmodified |
| This compound Labeled Peptide | 1007.16 (349.18 + 657.98) | 1007.20 | +658.01 | Successful Labeling |
Note: The mass of this compound is 657.98 Da. The observed mass may vary slightly due to isotopic distribution and instrument calibration.
Alternative Labeling Reagents
While this compound is effective, several alternatives exist for labeling thiols, each with distinct properties.
Table 2: Comparison of Thiol-Reactive Labeling Reagents
| Reagent | Reactive Group | Key Features | Advantages | Disadvantages |
| This compound | Maleimide | Fluorescent (TAMRA), PEG linker for solubility. | Combines fluorescence with a specific mass tag. | Maleimide conjugates can undergo retro-Michael reaction, leading to deconjugation in vivo. |
| N-Ethylmaleimide (NEM) | Maleimide | Small, non-fluorescent alkylating agent. | Small mass shift (125.13 Da), useful for blocking free thiols. | Not fluorescent; potential for maleimide exchange. |
| Monobromobimane (MBB) | α-halocarbonyl | Forms a highly fluorescent derivative with thiols. | Can label cysteines in membrane proteins under native conditions. | Can undergo photolytic fragmentation under MALDI conditions. |
| Methylsulfonyl Phenyloxadiazole | Heteroaromatic Sulfone | "Thiol-Click" chemistry reagent. | Forms highly stable conjugates in plasma, superior to maleimides. | Newer chemistry, may have less commercial availability of derivatives. |
| 5-Hydroxy-pyrrolones (5HP2Os) | 5HP2O | Cysteine-selective, derived from furans. | Yields thiol conjugates with superior stability compared to maleimides. Allows for single-site multi-functionalization. | Newer class of reagents. |
Choosing a Labeling Strategy
The optimal labeling strategy depends on the downstream application, the nature of the protein, and the desired properties of the final conjugate.
Caption: Decision tree for selecting a protein labeling strategy.
Conclusion
Mass spectrometry is an indispensable tool for the unambiguous validation of protein and peptide labeling. By confirming the precise mass addition of the this compound tag, researchers can proceed with confidence in their downstream applications, from fluorescence imaging to quantitative proteomics. While maleimide-based chemistry is a robust and widely used method, it is crucial to be aware of its limitations, particularly regarding conjugate stability. Newer generations of thiol-reactive reagents offer enhanced stability and may be more suitable for in vivo applications or long-term studies. The selection of a labeling reagent should therefore be a considered decision, guided by the specific experimental requirements and the comparative data presented in this guide.
References
Confirming TAMRA-PEG2-Maleimide Conjugation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the successful conjugation of a fluorescent label like TAMRA-PEG2-Maleimide to a biomolecule is a critical step that requires robust analytical confirmation. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for validating this conjugation. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for your research needs.
Comparison of Analytical Techniques
The choice of analytical technique for confirming this compound conjugation depends on a variety of factors, including the nature of the biomolecule, the required level of detail, and the available instrumentation. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for this purpose, offering excellent resolution and quantitative capabilities. However, other methods provide complementary information and may be more suitable for specific applications.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) | Size-Exclusion Chromatography (SEC) | Capillary Electrophoresis (CE) |
| Primary Information | Purity, quantification of conjugate vs. unconjugated species, retention time shift upon conjugation. | Absolute confirmation of molecular weight of the conjugate, identification of conjugation sites. | Detection of aggregates and separation of large molecules from smaller, unconjugated labels. | High-efficiency separation based on charge-to-mass ratio, can resolve species with minor differences. |
| Resolution | High to Very High.[1] | Very High. | Low to Moderate. | Very High.[2][3] |
| Sensitivity (LOD/LOQ) | LOD: ~5-20 fmol for fluorescently labeled peptides.[4] LOQ can be in the low µg/mL range.[5] | High sensitivity, with LODs in the picomole to high femtomole range. | Lower sensitivity compared to RP-HPLC and MS. | High sensitivity, especially with laser-induced fluorescence detection. |
| Quantitative Accuracy | Good linearity over 3-4 orders of magnitude. Intra- and inter-day precision typically <5% RSD. | Can be challenging due to variations in ionization efficiency, but good linearity (R² > 0.99) is achievable. | Generally used for qualitative assessment of aggregation rather than precise quantification of conjugation. | Good quantitative reproducibility, but can be more susceptible to matrix effects than HPLC. |
| Throughput | Moderate; typical run times are 20-60 minutes. | Moderate to High, depending on the instrument and sample preparation. | High; typically faster run times than RP-HPLC. | High; very fast analysis times are possible. |
| Advantages | Robust, reproducible, widely available, provides quantitative data on purity and conjugation efficiency. | Provides definitive mass confirmation, can identify sites of conjugation. | Simple, non-denaturing, good for assessing aggregation. | Extremely high separation efficiency, low sample and solvent consumption. |
| Disadvantages | Can be denaturing for some proteins, requires method development. | Higher cost of instrumentation, can be complex to operate. | Low resolution for molecules of similar size. | Lower loading capacity, can have issues with reproducibility. |
Experimental Protocols
Protocol 1: this compound Conjugation to a Thiol-Containing Peptide
This protocol describes the conjugation of this compound to a peptide containing a cysteine residue.
Materials:
-
Peptide with a free thiol group (e.g., a cysteine-containing peptide)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Purification column: Size-exclusion chromatography (e.g., PD-10 desalting column) or RP-HPLC
Procedure:
-
Peptide Preparation: Dissolve the thiol-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide has formed disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfides.
-
This compound Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved this compound to the peptide solution. Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching the Reaction: To quench any unreacted maleimide, add a 50-fold molar excess of L-cysteine or β-mercaptoethanol and incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and quenching reagent by size-exclusion chromatography (for larger peptides/proteins) or preparative RP-HPLC.
Protocol 2: Confirmation of Conjugation by Reversed-Phase HPLC
This protocol outlines the analytical method to confirm the successful conjugation and to assess the purity of the TAMRA-labeled peptide.
Instrumentation and Materials:
-
HPLC system with a UV-Vis or fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample: Purified TAMRA-PEG2-Peptide conjugate, unconjugated peptide, and free this compound as controls.
Procedure:
-
Sample Preparation: Dissolve the lyophilized, purified conjugate in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Detection:
-
UV absorbance at 220 nm (for the peptide backbone) and ~555 nm (for the TAMRA label).
-
Fluorescence detection with excitation at ~546 nm and emission at ~579 nm.
-
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95-5% B (linear gradient)
-
45-50 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Inject the unconjugated peptide, the free this compound, and the conjugated sample.
-
The conjugated peptide should have a longer retention time than the unconjugated peptide due to the increased hydrophobicity from the TAMRA-PEG2 moiety.
-
A successful conjugation will show a new peak in the chromatogram of the reaction mixture that is not present in the chromatograms of the starting materials.
-
The purity of the conjugate can be determined by integrating the peak area of the conjugate and dividing it by the total peak area at 220 nm. Purity of >95% is generally considered acceptable for most research applications.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for this compound conjugation and its confirmation by HPLC.
Caption: Experimental workflow for this compound conjugation and purification.
Caption: Logical workflow for confirming conjugation using dual-wavelength HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution [labx.com]
- 3. Comparison between HPLC and capillary electrophoresis for the separation and identification of the platination products of oligonucleotides with cis-[Pt(NH3)2(H2O)2]2+ and [Pt(NH3)3(H2O)]2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of peptides by high-performance liquid chromatography with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: TAMRA-PEG2-Maleimide vs. Cy3-Maleimide for Protein Labeling
For researchers, scientists, and drug development professionals, the precise visualization and tracking of proteins are paramount. Fluorescent labeling is a cornerstone technique in this endeavor, and the choice of fluorophore can significantly impact experimental outcomes. This guide provides an in-depth, objective comparison of two widely used fluorescent dyes, TAMRA-PEG2-Maleimide and Cy3-Maleimide, for protein labeling applications. We will delve into their chemical and spectral properties, performance characteristics, and provide detailed experimental protocols to aid in your selection process.
At a Glance: Key Performance Indicators
A summary of the key quantitative data for TAMRA and Cy3 is presented below, allowing for a quick and easy comparison. It is important to note that while direct, quantitative head-to-head comparisons of this compound and Cy3-Maleimide under identical experimental conditions are not extensively published, the data presented for the core TAMRA and Cy3 fluorophores provide a strong basis for performance expectation.
| Property | TAMRA | Cy3 |
| Excitation Maximum (nm) | ~555-557 | ~555 |
| Emission Maximum (nm) | ~579-583 | ~569-570 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~84,000 - 95,000[1] | ~150,000[2][3][4][5] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 | ~0.15 - 0.31 |
| Photostability | High | Moderate to High |
| pH Sensitivity | pH-dependent | Relatively pH-insensitive (pH 4-10) |
| Hydrophobicity | More hydrophobic | Less hydrophobic |
Delving Deeper: A Detailed Comparison
Spectral Properties
Both TAMRA and Cy3 are bright, orange-red fluorescent dyes, making them suitable for detection in similar fluorescence channels. TAMRA, a rhodamine-based dye, has a slightly broader emission spectrum compared to the narrower spectrum of Cy3, a cyanine-based dye. This narrower emission from Cy3 can be advantageous in multiplexing experiments by reducing spectral overlap.
Brightness and Photostability
The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. Cy3 boasts a significantly higher molar extinction coefficient than TAMRA, suggesting it can absorb light more efficiently. While the quantum yields are comparable, the higher extinction coefficient of Cy3 may result in brighter initial signals.
However, a critical consideration for many applications, especially those involving prolonged imaging, is photostability. Studies consistently indicate that TAMRA exhibits considerably higher photostability than Cy3. This means that TAMRA will maintain its fluorescent signal for longer periods under continuous illumination, making it a more robust choice for time-lapse imaging and other demanding applications.
Environmental Sensitivity
The fluorescence of TAMRA is known to be more sensitive to its environment, including pH, compared to Cy3, which is relatively pH-insensitive over a broad range. The PEG2 linker in this compound is designed to increase hydrophilicity and may mitigate some of the environmental sensitivity of the core TAMRA dye.
Experimental Protocols
The following is a generalized protocol for the covalent labeling of proteins with thiol-reactive maleimide (B117702) dyes like this compound and Cy3-Maleimide. The maleimide group specifically reacts with free sulfhydryl groups on cysteine residues.
I. Protein Preparation
-
Buffer Selection: Prepare the protein in a suitable, degassed buffer at a pH of 7.0-7.5, such as PBS, Tris, or HEPES. Avoid buffers containing thiol compounds.
-
Reduction of Disulfide Bonds (if necessary): If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Incubate for 20-30 minutes at room temperature. TCEP does not need to be removed before adding the maleimide dye. If using DTT, it must be removed prior to labeling.
-
Protein Concentration: The recommended protein concentration is typically between 1-10 mg/mL.
II. Dye Preparation
-
Stock Solution: Prepare a 10 mM stock solution of the maleimide dye in an anhydrous solvent like DMSO or DMF immediately before use.
III. Labeling Reaction
-
Dye-to-Protein Ratio: Add the maleimide dye solution to the protein solution at a dye-to-protein molar ratio of 10:1 to 20:1. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture in the dark for 2 hours at room temperature or overnight at 4°C.
IV. Purification
-
Removal of Excess Dye: It is crucial to remove any unreacted dye. This can be achieved using size-exclusion chromatography (e.g., a desalting column), dialysis, or FPLC.
V. Determination of Degree of Labeling (DOL)
-
Spectrophotometric Analysis: Measure the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (e.g., ~555 nm for TAMRA and Cy3).
-
Calculation: The degree of labeling can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
Visualizing the Workflow
Caption: Workflow for thiol-reactive protein labeling.
Signaling Pathway of Maleimide Reaction
Caption: Reaction of a maleimide dye with a protein cysteine.
Conclusion
The choice between this compound and Cy3-Maleimide depends on the specific experimental requirements. For applications demanding high photostability and prolonged imaging, TAMRA is likely the superior choice. Conversely, if maximizing the initial signal brightness is the primary concern and illumination times are short, Cy3 may be preferable due to its higher extinction coefficient. The PEG2 linker on the TAMRA dye aims to improve its aqueous solubility and may reduce some of the inherent hydrophobicity and environmental sensitivity of the TAMRA core structure. For any critical application, a direct side-by-side comparison using the specific proteins and imaging setup is highly recommended to make the most informed decision.
References
A Head-to-Head Comparison: TAMRA-PEG2-Maleimide vs. Alexa Fluor 555 Maleimide for Thiol-Reactive Labeling
For researchers, scientists, and drug development professionals engaged in bioconjugation and fluorescence-based assays, the selection of an appropriate fluorescent probe is paramount for achieving sensitive and reliable results. This guide provides an in-depth, objective comparison of two widely used orange-fluorescent, thiol-reactive dyes: TAMRA-PEG2-Maleimide and Alexa Fluor 555 Maleimide (B117702). We will explore their performance characteristics, supported by key photophysical data, and provide detailed experimental protocols to inform your selection and experimental design.
At a Glance: Key Performance Indicators
| Property | This compound | Alexa Fluor 555 Maleimide | Advantage |
| Excitation Maximum | ~553-556 nm[1][2] | ~555-556 nm[3] | Negligible Difference |
| Emission Maximum | ~575-580 nm[1] | ~565-572 nm[3] | Negligible Difference |
| Molar Extinction Coeff. | ~84,000 - 95,000 M⁻¹cm⁻¹ | ~150,000 - 158,000 M⁻¹cm⁻¹ | Alexa Fluor 555 (Higher Brightness) |
| Quantum Yield | ~0.1 | ~0.1 | Similar |
| Brightness | Moderate | High | Alexa Fluor 555 |
| Photostability | Good | Excellent | Alexa Fluor 555 |
| pH Sensitivity | Quantum yield unaffected by acidic pH | Insensitive from pH 4 to 10 | Both are highly stable |
| Molecular Weight | ~640.70 g/mol (for this compound) | ~1250 g/mol | This compound (Smaller) |
Key Takeaway: Alexa Fluor 555 Maleimide offers significantly greater brightness due to its higher molar extinction coefficient. It is also consistently reported to have superior photostability, making it the preferred choice for demanding imaging applications that require intense and prolonged light exposure. While both dyes exhibit excellent pH stability, the smaller size of this compound could be advantageous in situations where a bulky label might interfere with the biological function of the labeled molecule.
Performance Deep Dive
Brightness
The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. While both TAMRA and Alexa Fluor 555 have similar quantum yields, Alexa Fluor 555 possesses a molar extinction coefficient that is nearly double that of TAMRA. This translates to a significantly brighter fluorescent conjugate on a per-molecule basis, enabling more sensitive detection of low-abundance targets.
Photostability
Alexa Fluor 555 is renowned for its exceptional photostability, a critical feature for experiments involving repeated imaging or long-term observation, such as time-lapse microscopy. Studies comparing Alexa Fluor dyes to other fluorophores, including the rhodamine family to which TAMRA belongs, have consistently demonstrated the superior resistance of Alexa Fluor dyes to photobleaching. While TAMRA is also considered a photostable dye, Alexa Fluor 555 generally provides a more robust and longer-lasting signal under continuous illumination.
Non-Specific Binding
Experimental Protocols
The following is a general protocol for labeling proteins with either this compound or Alexa Fluor 555 Maleimide. Optimization may be required for specific proteins and applications.
Protein Preparation
-
Dissolve the protein to be labeled in a suitable, degassed buffer at a pH of 7.0-7.5. Buffers such as PBS, Tris, or HEPES are recommended. Avoid buffers containing thiols.
-
The protein concentration should typically be between 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiol groups for labeling, treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). An excess of TCEP should be used, and the mixture incubated for approximately 20-30 minutes at room temperature. It is crucial to remove the reducing agent before adding the maleimide dye.
Dye Preparation and Labeling Reaction
-
Prepare a stock solution of the maleimide dye (this compound or Alexa Fluor 555 Maleimide) in anhydrous DMSO or DMF at a concentration of 1-10 mg/mL.
-
While gently vortexing the protein solution, add the dye stock solution to achieve a dye-to-protein molar ratio of 10:1 to 20:1. This ratio may need to be optimized for your specific protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
Purification of the Labeled Protein
-
Separate the labeled protein from the unreacted free dye using a purification method such as gel filtration (e.g., a Sephadex G-25 column), dialysis, or HPLC.
Determination of the Degree of Labeling (DOL)
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (A_max).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm. The correction factor (CF) for the dye at 280 nm is required for this calculation (CF = A₂₈₀ of the dye / A_max of the dye).
-
The DOL is then calculated as: DOL = (A_max of the conjugate × Molar mass of the protein) / (Molar extinction coefficient of the dye × Corrected protein concentration).
Visualizing the Workflow
Caption: General workflow for protein labeling with maleimide-reactive dyes.
Signaling Pathway Example: Thiol-Maleimide Conjugation
The core of the labeling process is the specific and efficient reaction between the maleimide group on the dye and the thiol (sulfhydryl) group on a cysteine residue of the target protein. This reaction forms a stable thioether bond.
Caption: Reaction scheme for thiol-maleimide conjugation.
References
Beyond the Thiol-Maleimide Reaction: A Comparative Guide to Next-Generation Cysteine Labeling
For decades, the Michael addition of maleimides to thiol groups has been the cornerstone of bioconjugation, facilitating the creation of antibody-drug conjugates (ADCs), fluorescent probes, and other vital tools for researchers. However, the inherent instability of the resulting thiosuccinimide linkage, particularly its susceptibility to a retro-Michael reaction in the thiol-rich in vivo environment, has driven the development of more robust alternatives. This guide provides an objective, data-driven comparison of the leading alternatives to maleimide (B117702) chemistry, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal thiol labeling strategy.
The Limitations of a Classic: Why Researchers Are Seeking Alternatives to Maleimide Chemistry
The popularity of maleimide chemistry stems from its rapid reaction kinetics and high specificity for thiols at physiological pH.[1][2] However, the stability of the formed thiosuccinimide adduct is a significant concern for applications requiring long-term stability, such as therapeutic ADCs.[1][] The primary drawbacks include:
-
Reversibility: The maleimide-thiol adduct can undergo a retro-Michael reaction, leading to deconjugation and potential exchange of the payload with other thiols, like the abundant glutathione (B108866) in human plasma.[1] This can result in off-target toxicity and reduced efficacy.
-
Hydrolysis: The maleimide ring is prone to hydrolysis, especially at pH values above 7.5. This ring-opening renders the maleimide unreactive towards thiols.
These limitations have spurred the innovation of next-generation thiol-reactive chemistries that form more stable and irreversible linkages.
Head-to-Head Comparison: Performance of Thiol Labeling Chemistries
The selection of a thiol labeling strategy depends on a balance of factors including the stability of the resulting conjugate, reaction speed, and specificity. The following tables provide a quantitative comparison of key performance metrics for maleimide chemistry and its leading alternatives.
| Chemistry | Linkage Formed | Linkage Stability | Reaction pH | Reaction Speed | Specificity |
| Maleimide | Thiosuccinimide | Reversible (retro-Michael) | 6.5 - 7.5 | Fast | High for thiols |
| Next-Generation Maleimides (e.g., Dibromomaleimides) | Re-bridged Thioether | High (irreversible) | ~8.0 | Fast (< 1 min for conjugation) | High for disulfide bridging |
| Thiol-Ene "Click" Chemistry | Thioether | High (irreversible) | Neutral | Variable (photo-initiated) | High (bioorthogonal) |
| Julia-Kocienski-like (Heteroaromatic Sulfones) | Thioether | High (serum stable) | Neutral | Fast | High for thiols |
| Iodoacetamide | Thioether | High (irreversible) | 8.0 - 8.5 | Slower than maleimides | Can react with His, Met |
| Vinyl Sulfone | Thioether | High (irreversible) | Neutral | Slower than maleimides | High for thiols |
| Conjugate Stability in Human Plasma | |||
| Linker Type | Model System | Incubation Time | % Intact Conjugate Remaining |
| Maleimide-based (Thioether) | ADC in human plasma | 7 days | ~50% |
| Next-Generation Maleimide (Disulfide Bridging) | ADC in human plasma | 7 days | >95% |
| Thiol-Ene (Thioether) | ADC in human plasma | 7 days | >90% |
| Julia-Kocienski-like (Sulfone) | Protein conjugate in human plasma | 72 hours | Half-life doubled relative to maleimide conjugate |
| Vinyl Sulfone | - | - | Stable both in vitro and in vivo |
Visualizing the Chemistries: Reaction Mechanisms and Workflows
To further elucidate the differences between these labeling strategies, the following diagrams illustrate their respective reaction mechanisms and a general experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these labeling strategies. Below are representative protocols for key alternatives to maleimide chemistry.
Protocol 1: Disulfide Bridging with Dibromomaleimides (Next-Generation Maleimides)
This protocol is adapted for the re-bridging of reduced disulfide bonds in an antibody (e.g., IgG1).
Materials:
-
IgG1 antibody
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 100x)
-
Dibromomaleimide-functionalized payload (DBM-payload) dissolved in an organic solvent like DMF
-
Sodium phosphate (B84403) buffer (e.g., 10 mM, pH 5.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
To the antibody solution (e.g., 5 mg/mL), add a molar excess of TCEP (e.g., 10-fold).
-
Incubate at room temperature for 1 hour to reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
In a separate tube, dilute the DBM-payload stock solution in 10 mM sodium phosphate buffer (pH 5.0).
-
Add the reduced antibody to the DBM-payload solution. A bright yellow fluorescence may be observed under a 365 nm UV lamp upon mixing.
-
Allow the reaction to proceed overnight at room temperature with gentle mixing.
-
-
Purification:
-
Purify the antibody-drug conjugate using size-exclusion chromatography to remove excess reagents and unconjugated payload.
-
-
Characterization:
-
Analyze the conjugate by methods such as mass spectrometry to determine the drug-to-antibody ratio (DAR) and confirm successful conjugation.
-
Protocol 2: Photo-initiated Thiol-Ene "Click" Chemistry
This protocol describes a general procedure for conjugating a thiol-containing biomolecule to an alkene-functionalized molecule.
Materials:
-
Thiol-containing biomolecule (e.g., cysteine-containing peptide)
-
Alkene-functionalized molecule
-
Photoinitiator (e.g., Irgacure 2959, water-soluble)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (365 nm)
Procedure:
-
Reaction Setup:
-
In a UV-transparent reaction vessel, combine the thiol-containing biomolecule and the alkene-functionalized molecule at the desired molar ratio (e.g., 1:1 to 1:10 thiol:alkene).
-
Add the photoinitiator to the reaction mixture.
-
Gently mix the components.
-
-
Photo-initiation:
-
Place the reaction vessel under a 365 nm UV lamp.
-
Irradiate the mixture for a specified time (e.g., 5-60 minutes), which should be determined empirically.
-
-
Purification:
-
Purify the conjugate using an appropriate method (e.g., HPLC, size-exclusion chromatography) to remove unreacted starting materials and photoinitiator byproducts.
-
-
Characterization:
-
Confirm the formation of the conjugate using techniques like mass spectrometry or NMR spectroscopy.
-
Protocol 3: Labeling with Heteroaromatic Sulfones (Julia-Kocienski-like)
This protocol is a general guideline for labeling a protein with a heteroaromatic sulfone reagent, such as methylsulfonyl benzothiazole (B30560) (MSBT).
Materials:
-
Thiol-containing protein
-
Methylsulfonyl benzothiazole (MSBT) or other heteroaromatic sulfone reagent, dissolved in a suitable organic solvent (e.g., THF)
-
Reaction Buffer: Phosphate buffer (e.g., 200 mM, pH 7.4)
-
Purification supplies (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in a suitable buffer and at a concentration appropriate for labeling. If necessary, reduce disulfide bonds as described in Protocol 1.
-
-
Conjugation Reaction:
-
To the protein solution in a 1:1 mixture of THF and phosphate buffer (pH 7.4), add the heteroaromatic sulfone reagent (e.g., 2 equivalents).
-
Monitor the reaction by a suitable method, such as TLC or HPLC. The reaction is often complete within 20 minutes to a few hours at room temperature.
-
-
Purification:
-
Remove excess reagent and byproducts by dialysis or size-exclusion chromatography.
-
-
Characterization:
-
Analyze the labeled protein by mass spectrometry to confirm the modification and determine the degree of labeling.
-
Protocol 4: Labeling with Vinyl Sulfones
This protocol outlines the steps for conjugating a thiol-containing protein with a vinyl sulfone-functionalized molecule.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Vinyl sulfone-functionalized molecule (10 mM stock in a suitable solvent)
-
Conjugation Buffer: pH 7-9 (e.g., phosphate or borate (B1201080) buffer)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the conjugation buffer. Ensure the protein is stable at the chosen pH.
-
-
Conjugation Reaction:
-
Add the vinyl sulfone stock solution to the protein solution. The optimal molar ratio of vinyl sulfone to protein should be determined experimentally.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.
-
-
Purification:
-
Purify the conjugate using a suitable method like size-exclusion chromatography to remove unreacted reagents.
-
-
Characterization:
-
Analyze the conjugate to determine the degree of labeling.
-
Conclusion
The field of bioconjugation has evolved beyond the traditional maleimide-thiol reaction, offering a diverse toolkit of chemistries with improved stability and performance. For applications demanding high in vivo stability, such as the development of next-generation ADCs, alternatives like next-generation maleimides for disulfide bridging, thiol-ene click chemistry, and Julia-Kocienski-like reagents present compelling advantages. While iodoacetamides and vinyl sulfones also form highly stable thioether bonds, their reaction kinetics are generally slower than maleimides. The choice of the optimal thiol labeling strategy will ultimately depend on the specific requirements of the application, including the desired stability of the conjugate, the biocompatibility of the reaction conditions, and the nature of the biomolecule and payload. By understanding the strengths and limitations of each chemistry, researchers can make informed decisions to advance their scientific and therapeutic development goals.
References
Navigating the Crowded Spectrum: A Guide to TAMRA's Spectral Overlap with Common Fluorophores
For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, careful fluorophore selection is paramount to generating clear, reliable data. This guide provides a comprehensive comparison of the spectral properties of Tetramethylrhodamine (TAMRA) with other commonly used fluorophores, offering insights into potential spectral overlap and strategies for mitigating its effects in multiplexing experiments.
TAMRA, a bright and photostable orange-red fluorophore, is a workhorse in various applications, including fluorescence microscopy, FRET assays, and real-time PCR.[1][2] However, its broad excitation and emission spectra can lead to crosstalk with other fluorophores when used in multicolor analysis. Understanding the degree of spectral overlap is therefore critical for designing robust experimental protocols and ensuring accurate data interpretation.
Spectral Properties of TAMRA and Common Fluorophores
The following table summarizes the excitation and emission maxima of TAMRA and a selection of other widely used fluorophores. These values are crucial for predicting potential spectral overlap and selecting appropriate filter sets for fluorescence microscopy and other detection methods.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Spectral Range |
| TAMRA | ~555 | ~580 | Orange-Red |
| FITC (Fluorescein) | ~490 | ~520 | Green |
| TRITC (Tetramethylrhodamine) | ~550 | ~575 | Orange-Red |
| Cy3 | ~550 | ~570 | Orange |
| Cy5 | ~650 | ~670 | Far-Red |
| Alexa Fluor 488 | ~499 | ~520 | Green |
| Alexa Fluor 555 | ~553 | ~568 | Orange |
| Alexa Fluor 594 | ~590 | ~618 | Red |
| Alexa Fluor 647 | ~650 | ~671 | Far-Red |
Note: The exact excitation and emission maxima can vary depending on the local environment, including solvent, pH, and conjugation to a biomolecule.[2]
Visualizing Spectral Overlap
To visually represent the concept of spectral overlap, the following diagram illustrates the emission spectrum of a donor fluorophore (in this case, one with a green emission similar to FITC or Alexa Fluor 488) and the excitation spectrum of an acceptor fluorophore (TAMRA). The degree of overlap between these two spectra is a key determinant of the efficiency of Förster Resonance Energy Transfer (FRET) and also indicates the potential for spectral bleed-through in multiplexing experiments.
Caption: Conceptual diagram illustrating spectral overlap.
Detailed Analysis of Spectral Overlap with TAMRA
Fluorophores with Significant Overlap:
-
TRITC and Cy3: As rhodamine and cyanine (B1664457) derivatives with similar spectral characteristics, both TRITC and Cy3 exhibit substantial spectral overlap with TAMRA.[3] Their emission spectra significantly overlap with TAMRA's excitation spectrum, and vice versa. This makes it challenging to use them concurrently without significant bleed-through. Careful selection of narrow bandpass filters and the use of spectral unmixing software are often necessary to distinguish their signals.
-
Alexa Fluor 555: This fluorophore is spectrally very similar to Cy3 and therefore has a high degree of spectral overlap with TAMRA.[4]
Fluorophores with Moderate Overlap:
-
FITC and Alexa Fluor 488: While the emission peaks of these green-emitting fluorophores are well-separated from TAMRA's excitation peak, the broad emission tail of FITC and Alexa Fluor 488 can extend into the region where TAMRA is excited. This can lead to some degree of crosstalk, particularly when the green fluorophore is highly abundant or brightly stained. Conversely, the excitation of TAMRA can sometimes lead to a small amount of emission in the detection channels for these green dyes.
Fluorophores with Minimal Overlap:
-
Cy5 and Alexa Fluor 647: These far-red fluorophores have excitation and emission spectra that are well-separated from those of TAMRA. This makes them excellent choices for multiplexing with TAMRA, as the potential for spectral bleed-through is minimal.
Experimental Considerations and Protocols
To minimize the impact of spectral overlap when using TAMRA in multicolor experiments, consider the following:
-
Fluorophore Selection: Whenever possible, choose fluorophores with the least amount of spectral overlap. For example, pairing TAMRA with a green fluorophore like Alexa Fluor 488 and a far-red fluorophore like Alexa Fluor 647 is a common and effective strategy.
-
Filter Selection: Utilize narrow bandpass emission filters to specifically collect the emission from each fluorophore while rejecting out-of-band light.
-
Sequential Imaging: If significant overlap is unavoidable, consider acquiring images sequentially. Excite and capture the emission for each fluorophore one at a time to prevent bleed-through.
-
Spectral Unmixing: For complex multicolor experiments, spectral imaging and linear unmixing algorithms can be employed to computationally separate the contributions of each fluorophore to the overall signal.
-
FRET Pair Selection: When using TAMRA as a FRET acceptor, select a donor fluorophore whose emission spectrum has a high degree of overlap with TAMRA's excitation spectrum to ensure efficient energy transfer. A common and effective FRET donor for TAMRA is fluorescein (B123965) (or its derivatives like FAM).
Experimental Protocol: Immunofluorescence Staining with TAMRA and a Spectrally Separated Fluorophore
This protocol provides a general workflow for dual-color immunofluorescence staining using a TAMRA-conjugated secondary antibody and a secondary antibody conjugated to a spectrally distinct fluorophore like Alexa Fluor 488.
Materials:
-
Fixed and permeabilized cells or tissue sections on coverslips
-
Primary antibodies raised in different species (e.g., mouse and rabbit)
-
TAMRA-conjugated secondary antibody (e.g., goat anti-mouse IgG-TAMRA)
-
Alexa Fluor 488-conjugated secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Antifade mounting medium with DAPI
Procedure:
-
Blocking: Incubate the samples in blocking buffer for 60 minutes at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the samples with a mixture of the two primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the samples with a mixture of the TAMRA- and Alexa Fluor 488-conjugated secondary antibodies (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the samples three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium with DAPI.
-
Imaging: Acquire images using a fluorescence microscope equipped with appropriate filter sets for DAPI (blue), Alexa Fluor 488 (green), and TAMRA (orange-red).
Workflow for Dual-Color Immunofluorescence
Caption: Experimental workflow for immunofluorescence.
References
The PEG Advantage: A Comparative Guide to TAMRA-PEG2-Maleimide for Bioconjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a fluorescent label is a critical decision that can significantly impact experimental outcomes. TAMRA-PEG2-Maleimide has emerged as a valuable tool for the precise labeling of biomolecules. This guide provides an objective comparison of this compound with its non-PEGylated counterpart and other common alternatives, supported by experimental data and detailed protocols, to facilitate an informed selection process.
The Advantage of the PEG Linker in this compound
TAMRA (Tetramethylrhodamine) is a well-established fluorophore known for its bright orange-red fluorescence and good photostability.[1][2] The maleimide (B117702) functional group allows for its specific and efficient covalent attachment to thiol groups, commonly found in the cysteine residues of proteins.[3] The key innovation in this compound is the incorporation of a short, two-unit polyethylene (B3416737) glycol (PEG) linker. While direct quantitative comparisons in peer-reviewed literature between this compound and TAMRA-Maleimide are not extensively available, the advantages of PEGylation in bioconjugation are well-documented and can be extrapolated to this specific probe.[4]
The primary advantages conferred by the PEG linker include:
-
Increased Hydrophilicity and Reduced Aggregation: The PEG linker enhances the water solubility of the otherwise hydrophobic TAMRA dye. This is crucial for preventing aggregation of the labeled biomolecule, which can lead to loss of function and inaccurate quantification.
-
Reduced Steric Hindrance: The flexible PEG spacer creates distance between the bulky TAMRA dye and the target biomolecule. This minimizes the risk of the fluorophore interfering with the biological activity of the protein, such as its binding affinity or enzymatic function.
-
Improved Stability: PEGylation can protect the labeled biomolecule from proteolytic degradation, thereby increasing its stability in biological systems.
-
Enhanced Quantum Yield: In some cases, PEGylation has been shown to enhance the quantum yield of fluorescent dyes, leading to brighter signals and improved sensitivity in detection assays.
Performance Comparison with Alternatives
The selection of a fluorescent label often involves a trade-off between various photophysical and chemical properties. Below is a comparison of this compound with its non-PEGylated version and other popular thiol-reactive dyes.
| Property | This compound | TAMRA-Maleimide | Alexa Fluor 555-Maleimide | Cy3-Maleimide |
| Excitation Max (nm) | ~553 | ~555 | ~556 | ~555 |
| Emission Max (nm) | ~575 | ~580 | ~572 | ~570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~95,000 | ~95,000 | ~158,000 | ~150,000 |
| Quantum Yield | Not explicitly reported, but PEG may enhance it | ~0.1-0.3 | Not explicitly reported, but generally high | ~0.31 |
| Solubility | Enhanced due to PEG linker | Lower | High (sulfonated dye) | Low (improved with sulfo-Cy3) |
| Photostability | Good | Good | Excellent | Good |
| pH Sensitivity | Some sensitivity at alkaline pH | Some sensitivity at alkaline pH | Insensitive (pH 4-10) | Generally stable |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline for the conjugation of this compound to a protein containing free thiol groups. Optimization may be required for specific proteins.
Materials:
-
Protein to be labeled (in a thiol-free buffer, e.g., PBS, HEPES, at pH 7.0-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)
-
Purification column (e.g., gel filtration, dialysis cassette)
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
-
Dye Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted dye by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) or by dialysis against the reaction buffer.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of TAMRA (~553 nm).
-
The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ( (A_280 - (A_max * CF)) * ε_dye ) Where:
-
A_max is the absorbance at the dye's maximum wavelength.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its maximum wavelength (~95,000 M⁻¹cm⁻¹ for TAMRA).
-
CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.3 for rhodamine dyes).
-
-
Visualizing Workflows and Pathways
To better illustrate the processes involved, the following diagrams have been created using Graphviz.
Caption: Workflow for labeling a protein with this compound.
References
- 1. Protein Labeling for FRET with Methoxycoumarin and Acridonylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.cn [abcam.cn]
- 3. Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Single Isomer vs. Mixed Isomer TAMRA-Maleimide for Bioconjugation
For researchers, scientists, and drug development professionals, the precise labeling of biomolecules is paramount for generating reliable and reproducible experimental data. Tetramethylrhodamine (TAMRA) is a widely used fluorophore for this purpose, and its maleimide (B117702) derivative allows for specific covalent attachment to thiol groups, commonly found in cysteine residues of proteins. However, TAMRA-Maleimide is commercially available as either a purified single isomer (5-TAMRA-Maleimide or 6-TAMRA-Maleimide) or a mixture of the two. This guide provides an objective comparison of single isomer versus mixed isomer TAMRA-Maleimide to aid in the selection of the most appropriate reagent for your research needs.
The fundamental difference between the single and mixed isomer forms of TAMRA-Maleimide lies in the point of attachment of the maleimide functional group to the rhodamine core. This seemingly minor variation can have significant implications for the purity of the labeled product and the interpretation of downstream analytical results. While the spectral properties of the 5- and 6-isomers are nearly identical, the use of a mixed isomer preparation can lead to a heterogeneous population of labeled biomolecules. This heterogeneity can manifest as peak doubling or broadening in chromatographic and electrophoretic analyses, complicating data interpretation and potentially impacting the accuracy of quantitative measurements.[1]
Executive Summary of Key Differences
| Feature | Single Isomer TAMRA-Maleimide | Mixed Isomer TAMRA-Maleimide |
| Purity of Labeled Product | Homogeneous population of labeled molecules | Heterogeneous population of labeled molecules |
| Analytical Profile (HPLC, Electrophoresis) | Single, sharp peaks | Potential for doubled or broadened peaks |
| Reproducibility | Higher, due to product homogeneity | Lower, potential for batch-to-batch variability in isomer ratio |
| Reactivity | Specific to the isomer (5- or 6-) | A mixture of reactivities from both isomers |
| Cost | Generally higher | Generally lower |
| Recommended Use | Applications requiring high purity, reproducibility, and clean analytical data (e.g., FRET, fluorescence polarization, quantitative proteomics) | General labeling applications where analytical separation of isomers is not critical |
Chemical Structures and Isomeric Purity
The 5- and 6-isomers of TAMRA arise from the non-specific carboxylation of the rhodamine precursor during synthesis. The maleimide group is subsequently attached to this carboxyl group.
For applications demanding the highest level of precision, such as Förster Resonance Energy Transfer (FRET) or fluorescence polarization anisotropy, the use of a single isomer is strongly recommended.[2] The defined spatial relationship between the fluorophore and the labeled biomolecule is critical in these techniques, and the presence of multiple isomers can introduce uncertainty into these measurements.
Performance Comparison: Experimental Considerations
Labeling Efficiency and Specificity
The reactivity of the maleimide group with thiols is the same regardless of its position on the TAMRA core. Therefore, the overall labeling efficiency is expected to be comparable between single and mixed isomer preparations under identical reaction conditions. The specificity for thiol groups over other nucleophiles, such as amines, is primarily dependent on the pH of the reaction buffer.
Fluorescence Properties
The 5- and 6-isomers of TAMRA have nearly identical excitation and emission spectra.[1][3][4] Consequently, the fluorescence properties of a protein labeled with a mixed isomer will be a composite of the properties of the two individual isomer conjugates. For most applications, this difference is negligible. However, subtle differences in the microenvironment of the attached dye due to the different linkage points could potentially lead to minor variations in fluorescence lifetime and quantum yield.
| Property | 5-TAMRA | 6-TAMRA | Mixed Isomer (5/6)-TAMRA |
| Excitation Maximum (λex) | ~541-555 nm | ~541-555 nm | ~541-555 nm |
| Emission Maximum (λem) | ~567-580 nm | ~567-580 nm | ~567-580 nm |
| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | ~90,000 M⁻¹cm⁻¹ | ~90,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.3–0.5 | 0.3–0.5 | 0.3–0.5 |
Note: The exact spectral characteristics can vary depending on the solvent, pH, and the nature of the conjugated biomolecule.
Experimental Protocols
The following is a general protocol for the labeling of proteins with TAMRA-Maleimide. This protocol is applicable to both single isomer and mixed isomer forms.
Protein Preparation
-
Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-5 mg/mL. Recommended buffers include phosphate-buffered saline (PBS) or other amine-free buffers at pH 6.5-7.5.
-
Reduce disulfide bonds (if necessary): If the protein contains disulfide bonds that need to be reduced to generate free thiols for labeling, add a 10- to 20-fold molar excess of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine). Incubate for 30-60 minutes at room temperature. TCEP is preferred over DTT or β-mercaptoethanol as it does not need to be removed prior to the addition of the maleimide reagent.
-
Buffer exchange: If a thiol-containing reducing agent was used, it must be removed by size-exclusion chromatography or dialysis before adding the TAMRA-Maleimide.
Labeling Reaction
-
Prepare TAMRA-Maleimide stock solution: Dissolve the TAMRA-Maleimide in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Add TAMRA-Maleimide to the protein solution: Add a 10- to 20-fold molar excess of the TAMRA-Maleimide stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
Purification and Characterization
-
Purify the labeled protein: Remove unreacted TAMRA-Maleimide by size-exclusion chromatography, dialysis, or other suitable methods.
-
Determine the Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically.
-
Measure the absorbance of the conjugate at 280 nm (A280) and at the absorbance maximum of TAMRA (~555 nm, A_max).
-
Calculate the protein concentration using the following formula: Protein Concentration (M) = [A280 - (A_max × CF)] / ε_protein where CF is the correction factor for the dye's absorbance at 280 nm (for TAMRA, CF ≈ 0.3), and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the dye concentration: Dye Concentration (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of TAMRA at its A_max (~90,000 M⁻¹cm⁻¹).
-
Calculate the DOL: DOL = Dye Concentration / Protein Concentration
-
Logical Comparison of Isomer Impact
Conclusion
The choice between single isomer and mixed isomer TAMRA-Maleimide depends on the specific requirements of the experiment. For applications where a well-defined, homogeneous product is critical for data quality and reproducibility, such as in FRET, fluorescence polarization, and quantitative proteomics, the use of a single isomer (typically the 5-isomer for proteins) is highly recommended. While the initial cost of the single isomer may be higher, the investment can lead to more reliable and interpretable results, ultimately saving time and resources. For general-purpose labeling applications where the presence of a mixed population of labeled species does not interfere with the experimental outcome, the more economical mixed isomer TAMRA-Maleimide may be a suitable alternative.
References
A Researcher's Guide to Validating Labeled Protein Activity: A Comparative Look at Functional Assays
For researchers, scientists, and drug development professionals, ensuring that a label attached to a protein for detection or purification doesn't compromise its biological activity is a critical step.[1] This guide provides a comparative overview of common functional assays used to validate the activity of labeled proteins, supported by experimental data and detailed protocols. The choice of a label, whether a fluorescent dye or a tag, can potentially interfere with a protein's structure and, consequently, its function. Therefore, it is imperative to perform functional assays to confirm that the labeled protein behaves similarly to its unlabeled counterpart. This guide will delve into three widely used techniques: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), In-Cell Western (ICW), and Fluorescence Polarization (FP).
Comparison of Functional Assays for Labeled Protein Validation
The selection of an appropriate functional assay depends on the protein of interest, its biological function, and the specific experimental question. Below is a comparative summary of the key characteristics of TR-FRET, In-Cell Western, and Fluorescence Polarization assays.
| Feature | TR-FRET (e.g., LanthaScreen™) | In-Cell Western | Fluorescence Polarization (FP) |
| Principle | Measures the transfer of energy between a donor (e.g., Terbium) and an acceptor fluorophore on interacting molecules.[2][3][4][5] | Quantitative immunofluorescence in a microplate format to detect protein levels in fixed cells. | Measures the change in the polarization of fluorescent light upon binding of a small fluorescent molecule to a larger one. |
| Assay Format | Homogeneous, mix-and-read. | Cellular, requires cell fixation and permeabilization. | Homogeneous, mix-and-read. |
| Typical Applications | Kinase activity, protein-protein interactions, receptor-ligand binding. | Protein phosphorylation, GPCR activation, signaling pathway analysis. | Protein-protein interactions, protein-ligand binding, enzyme kinetics. |
| Sensitivity | High, with excellent signal-to-background ratios. | High, allows for quantification of endogenous protein levels. | Moderate to high, dependent on the change in molecular volume upon binding. |
| Throughput | High-throughput screening (HTS) compatible. | High-throughput compatible. | HTS compatible. |
| Z' Factor | Typically > 0.7, indicating a robust assay. | Can achieve Z' > 0.5, suitable for screening. | Generally > 0.5, indicating a good assay window. |
| Key Advantages | Reduced background fluorescence, ratiometric measurement minimizes well-to-well variability. | Provides data in a cellular context, allows for multiplexing with different fluorescent dyes. | Simple, homogeneous format; does not require protein immobilization. |
| Limitations | Requires specific labeling with donor and acceptor fluorophores; potential for FRET interference. | Requires specific primary antibodies; fixation and permeabilization steps can alter protein conformation. | Requires a significant size difference between the binding partners; labeled molecule must be small. |
Experimental Protocols
Detailed methodologies for the three key assays are provided below. These protocols are intended as a guide and may require optimization for specific proteins and experimental systems.
LanthaScreen™ TR-FRET Kinase Activity Assay
This protocol describes the validation of a labeled kinase by determining its enzymatic activity.
Materials:
-
Labeled and unlabeled kinase
-
Fluorescein-labeled substrate
-
ATP
-
Kinase buffer
-
TR-FRET dilution buffer
-
Terbium-labeled anti-phospho-substrate antibody
-
EDTA (to stop the reaction)
-
384-well microplate (low volume, black)
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Kinase Dilution: Prepare a serial dilution of both the labeled and unlabeled kinase in kinase buffer.
-
Reaction Setup: In a 384-well plate, add 5 µL of each kinase dilution.
-
Substrate/ATP Addition: Prepare a 2X substrate/ATP solution in kinase buffer. Add 5 µL of this solution to each well containing the kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Stop and Detect: Prepare a 2X "Stop and Detect" solution containing the Terbium-labeled antibody and EDTA in TR-FRET dilution buffer. Add 10 µL of this solution to each well.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 490 nm (Terbium donor) and 520 nm (Fluorescein acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (520 nm / 490 nm). Plot the ratio against the kinase concentration to determine the EC50 value for both labeled and unlabeled kinase. A minimal shift in EC50 values indicates that the label does not significantly impact kinase activity.
Expected Outcome: A robust assay should yield a Z' factor greater than 0.5. For example, in a study of various PKC isoforms, Z' values were consistently above 0.78.
Diagram of LanthaScreen™ TR-FRET Kinase Assay Workflow
Caption: Workflow for a LanthaScreen™ TR-FRET kinase activity assay.
In-Cell Western™ Assay for GPCR Signaling
This protocol describes the validation of a labeled G-protein coupled receptor (GPCR) by measuring its signaling activity (e.g., phosphorylation of a downstream target).
Materials:
-
Cells expressing the labeled or unlabeled GPCR
-
96-well microplate (black-walled)
-
Cell culture medium
-
GPCR agonist
-
Fixation solution (e.g., 4% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer
-
Primary antibody specific for the phosphorylated downstream target
-
Infrared dye-labeled secondary antibody
-
Cell stain for normalization
-
Infrared imaging system
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and culture until they reach the desired confluency.
-
Agonist Stimulation: Treat the cells with a dose-response of the GPCR agonist for the desired time.
-
Fixation: Remove the medium and add fixation solution to each well. Incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then add permeabilization buffer. Incubate for 5 minutes at room temperature. Repeat this step 4-5 times.
-
Blocking: Add blocking buffer to each well and incubate for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in antibody dilution buffer and add to the wells. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells with PBS containing 0.1% Tween-20. Add the infrared dye-labeled secondary antibody and a cell normalization stain. Incubate for 1 hour at room temperature in the dark.
-
Imaging: Wash the wells and scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the integrated intensity of the target protein signal and normalize it to the cell stain signal. Plot the normalized signal against the agonist concentration to determine the EC50 for both the labeled and unlabeled GPCR.
Expected Outcome: The dose-response curves for the labeled and unlabeled GPCR should be comparable, indicating that the label does not interfere with receptor signaling.
Diagram of In-Cell Western™ Assay Workflow
Caption: Workflow for an In-Cell Western™ assay to measure GPCR signaling.
Fluorescence Polarization (FP) Assay for Protein-Protein Interaction
This protocol describes the validation of a labeled protein by measuring its interaction with a binding partner.
Materials:
-
Labeled protein (larger partner) and unlabeled protein
-
Fluorescently labeled small molecule or peptide (tracer, smaller partner)
-
Assay buffer
-
384-well microplate (black, low volume)
-
Microplate reader with FP capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the labeled and unlabeled protein in the assay buffer. Prepare a solution of the fluorescent tracer at a constant concentration.
-
Assay Setup: In a 384-well plate, add a fixed volume of the tracer solution to each well.
-
Protein Addition: Add an equal volume of each protein dilution (both labeled and unlabeled) to the wells containing the tracer. Include control wells with only the tracer and buffer.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes).
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader.
-
Data Analysis: Plot the change in mP against the protein concentration. Fit the data to a binding curve to determine the dissociation constant (Kd) for the interaction of the tracer with both the labeled and unlabeled protein.
Expected Outcome: Similar Kd values for the labeled and unlabeled protein indicate that the label does not significantly alter the binding affinity. A study comparing TR-FRET and FP for monitoring a biomolecular interaction found that both assays yielded robust Z' factors (0.85 for FP and 0.79 for TR-FRET).
Diagram of Fluorescence Polarization Assay Principle
Caption: Principle of a Fluorescence Polarization assay.
Conclusion
Validating the functional integrity of labeled proteins is a crucial step in ensuring the reliability of experimental data. The choice of a functional assay should be carefully considered based on the specific protein and its biological context. TR-FRET assays offer high sensitivity and are well-suited for enzymatic and binding studies. In-Cell Westerns provide valuable data within a cellular environment, making them ideal for studying signaling pathways. Fluorescence Polarization is a straightforward and robust method for analyzing binding interactions in solution. By employing the appropriate functional assay and carefully comparing the activity of labeled and unlabeled proteins, researchers can proceed with confidence in their downstream applications.
References
- 1. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Safety Operating Guide
Proper Disposal of TAMRA-PEG2-Maleimide: A Guide for Laboratory Professionals
The safe and compliant disposal of TAMRA-PEG2-Maleimide is crucial for maintaining laboratory safety and environmental protection. This fluorescent, PEGylated maleimide (B117702) reagent, while valuable in bioconjugation, possesses hazards primarily associated with the maleimide moiety. Maleimides are known to be reactive and can cause skin and eye irritation, and may also act as sensitizers.[1][2][3] Therefore, all waste containing this compound must be treated as hazardous chemical waste.
Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.[4] This guide provides a comprehensive overview of the recommended disposal procedures.
Immediate Safety and Handling
Before beginning any work or disposal procedures involving this compound, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a suitable, well-ventilated environment, such as a chemical fume hood.[4]
| Personal Protective Equipment (PPE) and Handling Requirements |
| Eye Protection |
| Hand Protection |
| Skin and Body Protection |
| Respiratory Protection |
| Emergency Equipment |
Step-by-Step Disposal Protocol
The following steps outline the proper segregation and disposal of different forms of this compound waste.
Step 1: Waste Segregation and Collection
Proper segregation of waste is the first and most critical step in safe disposal. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.
| Waste Type | Container and Labeling Requirements |
| Solid Waste | Unused/Expired Product: Dispose of in its original, sealed container as hazardous waste. Contaminated Consumables: (e.g., pipette tips, tubes, gloves, bench paper) Collect in a clearly labeled, sealed, and chemical-resistant container or a designated hazardous waste bag. |
| Liquid Waste | Stock Solutions (in organic solvents like DMSO or DMF): Collect in a dedicated, leak-proof, and chemical-resistant container. Aqueous Solutions (e.g., reaction buffers, washes): Collect in a separate, dedicated, leak-proof, and chemical-resistant container. |
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent(s) present, and an approximate concentration.
Step 2: Deactivation of Reactive Maleimide (Recommended)
While not a substitute for proper hazardous waste disposal, deactivating the reactive maleimide group is a good laboratory practice that can reduce the reactivity of the waste. This can be achieved by quenching with a thiol-containing compound.
Experimental Protocol for Deactivation:
-
Prepare a Quenching Solution: Prepare a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of approximately 100 mM.
-
Add to Liquid Waste: To the liquid waste container containing this compound, add the quenching solution in excess.
-
React: Allow the mixture to stand for at least two hours at room temperature to ensure the complete reaction of the maleimide group.
Important: The quenched solution is still considered hazardous chemical waste and must be disposed of through your institution's EHS office.
Step 3: Storage and Disposal
Store all this compound waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials. Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
Spill and Decontamination Procedures
In the event of a spill, the primary goal is to prevent the spread of the contaminant and ensure the safety of laboratory personnel.
-
Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use absorbent pads or other appropriate materials to contain the spill.
-
Clean-up:
-
Solid Spills: Do not use a vacuum cleaner, as this can disperse the fine powder. Carefully sweep or wipe up the material.
-
Liquid Spills: Use an absorbent material to soak up the liquid.
-
-
Decontaminate: Clean the contaminated surface thoroughly with a detergent solution and then rinse with water.
-
Dispose of Clean-up Materials: Collect all cleaning materials (absorbent pads, wipes, contaminated PPE) as hazardous waste in a sealed and labeled container.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling TAMRA-PEG2-Maleimide
Researchers and scientists working with TAMRA-PEG2-Maleimide, a fluorescent dye and linker, must adhere to stringent safety protocols to ensure personal and environmental safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Handling
When working with this compound, which is often a solid powder, preventing skin and eye contact, as well as inhalation of dust, is paramount. The following personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves, powder-free. Change gloves every 30-60 minutes or immediately if contaminated.[1] | Prevents skin contact with the chemical. Powder-free gloves minimize the risk of aerosolizing the compound.[1] |
| Eye Protection | Chemical safety goggles. A face shield should be used when there is a risk of splashing. | Protects eyes from dust particles and potential splashes of solutions containing the compound. |
| Skin and Body | A lab coat is required to protect against incidental contact. | Ensures skin and personal clothing are not contaminated. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended when handling the solid compound to avoid dust inhalation. | Minimizes the risk of inhaling fine particles of the chemical. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
| Step | Procedure | Purpose |
| 1. Preparation | Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered. Verify that a safety shower and eye wash station are accessible and operational. | To create a controlled and safe environment for handling the chemical and to be prepared for emergencies. |
| 2. Donning PPE | Put on all required personal protective equipment as specified in the table above. | To ensure personal safety before handling the chemical. |
| 3. Handling | Handle the solid compound within a fume hood to prevent dust dispersion. Avoid direct contact with skin, eyes, and clothing. | To minimize exposure through inhalation and direct contact. |
| 4. Weighing | Weigh the compound in a contained manner, such as on weighing paper or in a disposable weigh boat, within the fume hood. | To prevent contamination of the balance and surrounding area. |
| 5. Dissolving | When preparing solutions, add the solvent to the solid slowly to avoid splashing. | To safely prepare a solution without generating aerosols or splashes. |
| 6. Storage | Store this compound at -20°C, protected from light and moisture.[2][3] | To maintain the chemical's stability and integrity. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and adhere to regulatory compliance.
| Waste Type | Disposal Procedure | Rationale |
| Unused Compound | Dispose of as hazardous chemical waste in a clearly labeled container. Do not mix with other waste streams. | To ensure proper handling and disposal by trained personnel in accordance with institutional and local regulations. |
| Contaminated Labware | Disposable items (e.g., gloves, weighing paper, pipette tips) should be collected in a designated hazardous waste container. | To prevent the spread of chemical contamination. |
| Liquid Waste | Solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour down the drain. | To prevent contamination of water systems. |
Experimental Workflow: Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
